molecular formula C7H14ClNO2 B3087974 6-Methylpiperidine-2-carboxylic acid hydrochloride CAS No. 117928-49-1

6-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B3087974
CAS No.: 117928-49-1
M. Wt: 179.64
InChI Key: ULNCJZLBMVNKCG-UHFFFAOYSA-N
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Description

6-Methylpiperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
BenchChem offers high-quality 6-Methylpiperidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpiperidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNCJZLBMVNKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R,6S)-6-methylpiperidine-2-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: (2R,6S)-6-Methylpiperidine-2-Carboxylic Acid: Structural Dynamics, Stereoselective Synthesis, and Applications in Peptidomimetic Drug Design

Executive Summary (2R,6S)-6-methylpiperidine-2-carboxylic acid (often referred to as trans-6-methylpipecolic acid) is a highly specialized, conformationally restricted non-proteinogenic amino acid. In modern drug discovery, pipecolic acid derivatives serve as critical proline surrogates, locking peptide backbones into specific dihedral angles (φ, ψ) to enhance target binding affinity and proteolytic stability. This whitepaper provides an in-depth analysis of the molecule’s unique stereochemical topology, details a self-validating stereoselective synthetic protocol, and outlines its physicochemical profile for application scientists and medicinal chemists.

Structural Dynamics & Stereochemical Assignment

The stereochemical nomenclature of 2,6-disubstituted piperidines often causes confusion due to shifting Cahn-Ingold-Prelog (CIP) priorities. A rigorous analysis reveals why the (2R,6S) configuration of 6-methylpiperidine-2-carboxylic acid corresponds to the trans diastereomer, rather than the cis form typically associated with (2R,6S)-piperidine-2,6-dicarboxylic acid [1].

  • C2 Stereocenter (R-configuration): The CIP priority is -NH- (1) > -COOH (2) > -CH₂- [C3] (3).

  • C6 Stereocenter (S-configuration): The CIP priority is -NH- (1) > -CH₂- [C5] (2) > -CH₃ (3).

Because the ring carbon (C5) takes priority over the methyl substituent at C6—a reversal from symmetrical 2,6-dicarboxylic acids where the substituent (-COOH) outranks the ring—the (2R,6S) absolute configuration places the C2-carboxylic acid and C6-methyl group on opposite faces of the piperidine ring.

Conformational Equilibrium

As a trans-1,3-disubstituted system (relative to the nitrogen atom), the molecule cannot adopt a chair conformation where both substituents are equatorial. Instead, it exists in a dynamic equilibrium between two chair conformers. The thermodynamic sink favors the conformer where the bulkier methyl group occupies the equatorial position, minimizing 1,3-diaxial interactions.

Conformational_Equilibrium A Chair Conformer A C2-COOH: Axial C6-CH3: Equatorial B Chair Conformer B C2-COOH: Equatorial C6-CH3: Axial A->B Ring Flip ΔG > 0 B->A Steric Relief (Favored)

Conformational equilibrium of trans-(2R,6S)-6-methylpipecolic acid favoring equatorial methyl.

Table 1: Conformational Energy Parameters (A-values)

Substituent Position A-value (kcal/mol) Impact on (2R,6S) Conformation
-CH₃ C6 ~1.70 Strongly drives C6 to the equatorial plane.

| -COOH | C2 | ~1.40 | Tolerates axial positioning to relieve overall A(1,3) strain. |

Physicochemical & Topological Properties

Understanding the physicochemical profile is essential for predicting the pharmacokinetic behavior of peptidomimetics incorporating this scaffold. The data below summarizes the computed properties of the free zwitterionic acid[1].

Table 2: Key Physicochemical Data

Property Value Relevance to Drug Design
Molecular Weight 143.18 g/mol Low MW allows for fragment-based drug design (FBDD).
Formula C₇H₁₃NO₂ Defines the core mass addition per residue in peptides.
XLogP3-AA -1.6 Highly hydrophilic; requires esterification for cell permeability.
TPSA 49.3 Ų Excellent topological polar surface area for CNS penetration.
H-Bond Donors 2 (-NH, -OH) Facilitates strong target-site anchoring.

| H-Bond Acceptors | 3 (N, O, O) | Participates in complex hydrogen-bonding networks. |

Stereoselective Synthetic Methodology

Synthesizing the trans-diastereomer of 2,6-disubstituted piperidines is notoriously challenging, as standard reductive amination protocols inherently favor the thermodynamic cis-(eq,eq) geometry [2]. To specifically access the (2R,6S) trans-isomer, we utilize an Anodic Oxidation followed by Cobalt-Catalyzed Amidocarbonylation [3].

Experimental Protocol: Cobalt-Catalyzed Carbonylation

This protocol is designed as a self-validating system, ensuring stereochemical fidelity at each checkpoint.

  • Electrochemical α-Methoxylation (Anodic Oxidation):

    • Procedure: Dissolve enantiopure (S)-N-acetyl-2-methylpiperidine in methanol containing a supporting electrolyte (e.g., Et₄NBF₄). Apply a constant current using carbon electrodes.

    • Causality: The oxidation regioselectively targets the less sterically hindered α-position (C6 of the original ring), generating an N-acyl-α-methoxyamine intermediate.

    • QC Checkpoint: GC-MS to confirm the addition of the methoxy mass (+30 Da) and the absence of over-oxidation products.

  • Stereoselective Amidocarbonylation:

    • Procedure: Transfer the crude α-methoxyamine to a high-pressure autoclave. Add Co₂(CO)₈ catalyst (5 mol%) and pressurize with CO gas (60 atm). Heat to 80°C for 12 hours.

    • Causality: The cobalt catalyst facilitates the insertion of carbon monoxide. Crucially, the incoming acyl-cobalt complex approaches from the face opposite to the existing C6-methyl group to minimize steric clash in the transition state, exclusively yielding the trans relationship.

    • QC Checkpoint: ¹H NMR NOESY experiment. The absence of a strong NOE cross-peak between the C2-proton and C6-proton confirms the trans-(ax,eq) geometry.

  • Deprotection and Isolation:

    • Procedure: Reflux the resulting N-acetyl-methyl ester in 6M HCl for 24 hours to achieve global deprotection. Lyophilize to yield the hydrochloride salt of (2R,6S)-6-methylpiperidine-2-carboxylic acid.

    • QC Checkpoint: Chiral HPLC to verify enantiomeric excess (ee > 99%).

Synthetic_Workflow S1 1. Starting Material (S)-N-Acetyl-2-methylpiperidine S2 2. Anodic Oxidation MeOH, Electrolysis (Regioselective) S1->S2 S3 3. Amidocarbonylation Co2(CO)8, CO gas (Stereoselective) S2->S3 S4 4. Acidic Hydrolysis HCl, Reflux (Deprotection) S3->S4 S5 5. Isolation & QC Crystallization of Trans-Isomer S4->S5

Cobalt-catalyzed stereoselective synthetic workflow for trans-(2R,6S)-6-methylpipecolic acid.

Applications in Drug Development

The integration of (2R,6S)-6-methylpiperidine-2-carboxylic acid into pharmaceutical pipelines is primarily driven by its ability to act as a highly constrained proline analog.

  • Peptide Backbone Rigidification: The presence of the C6-methyl group introduces severe A(1,3) allylic strain when the adjacent amide bond attempts to adopt a trans geometry. Consequently, peptides incorporating this residue exhibit a strong bias toward the cis-amide bond conformation, which is critical for stabilizing β-turn secondary structures in targeted biologics.

  • Small Molecule Inhibitors: Beyond peptidomimetics, the trans-6-methylpipecolic acid scaffold is actively utilized in the development of TRPA1 antagonists for pain management[4] and Casein Kinase 1 delta (CK1δ) modulators for circadian rhythm disorders [5]. The precise (2R,6S) stereochemistry ensures optimal spatial projection of pharmacophores into the enzyme's binding pocket.

References

  • PubChem. "(2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090". National Center for Biotechnology Information.
  • Semantic Scholar. "Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives".
  • Izawa, K., et al. "Synthesis of N-acyl-α-amino esters via cobalt-catalyzed carbonylation of N-acyl-α-alkoxyamines". Journal of Molecular Catalysis, 1987.
  • Google Patents. "WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists".
  • Google Patents. "WO2022058920A1 - Casein kinase 1 delta modulators".

Conformational Design and Synthesis: A Technical Guide to 6-Methylpiperidine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the vanguard of modern peptidomimetic drug design, the strategic introduction of conformational constraints is paramount for enhancing target affinity and metabolic stability. 6-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 117928-49-1) 1, a highly functionalized pipecolic acid derivative, serves as a critical building block in this domain. By acting as a sterically hindered proline surrogate, it restricts the conformational space of peptide backbones. This whitepaper systematically deconstructs its IUPAC nomenclature, details its physicochemical profile, and provides a field-validated, self-correcting protocol for its stereoselective synthesis.

IUPAC Nomenclature and Stereochemical Architecture

The systematic naming of complex heterocycles requires a strict hierarchical approach dictated by IUPAC rules. The nomenclature for 6-methylpiperidine-2-carboxylic acid hydrochloride is logically assembled from its core structural features:

  • Parent Hydride (piperidine): The foundational scaffold is a fully saturated, six-membered nitrogenous heterocycle.

  • Principal Functional Group (2-carboxylic acid): The carboxyl group (-COOH) takes highest priority for numbering. In heterocyclic nomenclature, the heteroatom (nitrogen) is designated as position 1. Numbering proceeds around the ring to assign the lowest possible locant to the principal group, placing the carboxyl moiety at C2.

  • Alkyl Substituent (6-methyl): A methyl group (-CH3) is located at the C6 position, adjacent to the nitrogen on the opposite side of the carboxyl group.

  • Salt Designation (hydrochloride): The secondary amine is protonated by hydrochloric acid, yielding a piperidinium cation and a chloride counterion.

Stereochemistry: The molecule possesses two chiral centers (C2 and C6). The (2R,6S) and (2S,6R) configurations represent the cis-diastereomers, where both the methyl and carboxyl substituents occupy equatorial positions in the lowest-energy chair conformation, placing them on the same face of the ring 2.

IUPAC_Nomenclature Root 6-methylpiperidine-2-carboxylic acid hydrochloride Core piperidine (Heterocyclic Core) Root->Core Acid 2-carboxylic acid (Principal Group) Root->Acid Methyl 6-methyl (Alkyl Substituent) Root->Methyl Salt hydrochloride (Salt Form) Root->Salt

Logical breakdown of the IUPAC nomenclature for 6-methylpiperidine-2-carboxylic acid hydrochloride.

Physicochemical Profile and Analytical Metrics

The free amino acid form of this compound exists as a zwitterion, which inherently limits its solubility in organic solvents and complicates chromatographic purification. Converting the compound to its hydrochloride salt resolves these issues, yielding a highly crystalline, bench-stable solid that resists oxidative degradation of the secondary amine 3.

Table 1: Physicochemical and Analytical Profile

PropertyValueSource
IUPAC Name 6-methylpiperidine-2-carboxylic acid hydrochloride2
CAS Registry Number (HCl Salt) 117928-49-11
CAS Registry Number (Free Acid) 99571-58-14
Molecular Formula (HCl Salt) C7H14ClNO25
Molecular Weight (HCl Salt) 179.64 g/mol 6
Monoisotopic Mass (Free Acid) 143.09 Da2
SMILES (HCl Salt) CC1CCCC(N1)C(=O)O.Cl5
Storage Conditions Inert atmosphere, Room Temperature

Synthetic Methodologies and Experimental Workflows

The synthesis of substituted pipecolic acids often relies on the catalytic hydrogenation of their corresponding pyridine precursors 7. The following protocol outlines a self-validating workflow for the stereoselective synthesis and isolation of the cis-diastereomer.

Protocol: Stereoselective Hydrogenation and Salt Isolation

Objective: Reduction of 6-methylpyridine-2-carboxylic acid to yield the cis-piperidine derivative, followed by hydrochloride salt crystallization.

Step 1: Substrate Preparation & Acidification

  • Procedure: Dissolve 10.0 mmol of 6-methylpyridine-2-carboxylic acid in 20 mL of anhydrous methanol. Slowly add 1.05 equivalents of concentrated aqueous HCl (12M).

  • Causality: Direct hydrogenation of pyridine rings often fails due to catalyst poisoning by the basic nitrogen lone pair. Acidifying the media protonates the nitrogen, preventing metal coordination and directing the facial selectivity of hydrogen addition to favor the cis racemate.

  • Self-Validation (IPC): Verify pH < 3 using pH indicator strips to ensure complete protonation prior to catalyst introduction.

Step 2: Catalytic Hydrogenation

  • Procedure: Add 10 mol% PtO₂ (Adam's catalyst) to the solution under an inert argon atmosphere 7. Purge the reaction vessel with H₂ gas three times, then pressurize to 50 psi. Stir vigorously at room temperature for 16 hours.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once pressure stabilizes, sample the reaction. Filter an aliquot through a 0.22 µm syringe filter and analyze via LC-MS to confirm the disappearance of the aromatic precursor (m/z 138) and the appearance of the saturated product (m/z 144).

Step 3: Filtration and Salt Formation

  • Procedure: Evacuate H₂ and purge with argon. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure. Azeotrope the residue with toluene (3 × 10 mL) to remove residual water.

Step 4: Crystallization and Diastereomeric Enrichment

  • Procedure: Dissolve the crude solid in a minimum volume of hot ethanol. Add diethyl ether dropwise until the solution becomes slightly turbid, then allow it to cool slowly to 4 °C to induce crystallization.

  • Causality: The cis-diastereomer of the hydrochloride salt exhibits lower solubility in the EtOH/Et₂O matrix compared to the trans-isomer, allowing for thermodynamic enrichment of the (2R,6S)/(2S,6R) racemate.

  • Self-Validation (IPC): Collect the crystals via vacuum filtration and analyze by ¹H NMR (D₂O). The cis configuration is confirmed by the coupling constants of the axial protons at C2 and C6, which exhibit characteristic large axial-axial couplings (J ≈ 10-12 Hz) due to the equatorial positioning of both the methyl and carboxyl groups 8.

Synthetic_Workflow Step1 6-methylpyridine-2-carboxylic acid (Starting Material) Step2 Catalytic Hydrogenation (PtO2, H2, Acidic Media) Step1->Step2 Reduction Step3 Diastereomeric Mixture (cis/trans-piperidine) Step2->Step3 Saturation Step4 HCl Salt Formation & Fractional Crystallization Step3->Step4 Resolution Step5 6-methylpiperidine-2-carboxylic acid hydrochloride Step4->Step5 Isolation

Standard synthetic workflow and isolation protocol for the hydrochloride salt derivative.

Applications in Drug Development

In medicinal chemistry, the incorporation of highly flexible natural amino acids often leads to poor pharmacokinetic profiles and a lack of target specificity. 6-Methylpiperidine-2-carboxylic acid acts as a highly effective, conformationally restricted surrogate for proline or pipecolic acid 8.

  • Peptidomimetic Constraint: The introduction of the C6 methyl group creates severe steric hindrance that restricts rotation around the N-Cα bond (the φ angle in peptides). This locks the peptide backbone into a predictable, rigid conformation, often stabilizing β-turn or polyproline helix secondary structures necessary for precise receptor binding.

  • Proteolytic Stability: The steric bulk of the methyl group adjacent to the secondary amine shields neighboring amide bonds from enzymatic degradation by exopeptidases, significantly increasing the half-life of the drug candidate in vivo.

References

  • (2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090 - PubChem , nih.gov. 2

  • 6-Methylpiperidine-2-carboxylic acid hydrochloride , oakwoodchemical.com. 3

  • 6-Methylpiperidine-2-carboxylic acid hydrochloride | 117928-49-1 , sigmaaldrich.com. 1

  • 6-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 117928-49-1) , fluorochem.co.uk. 6

  • 6-Methylpiperidine-2-carboxylic acid hydrochloride , achmem.com. 5

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives , nih.gov. 8

  • 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID | 99571-58-1 , chemicalbook.com. 4

  • 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 , sigmaaldrich.com.

  • Piperidines ESI-revised3 , rsc.org. 7

Sources

Cheminformatic Profiling and Synthetic Methodologies of 6-Methylpiperidine-2-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, conformationally restricted non-proteinogenic amino acids serve as critical pharmacophores. 6-Methylpiperidine-2-carboxylic acid is a highly substituted pipecolic acid derivative that introduces significant steric bulk at the C6 position of the piperidine ring. This structural modification restricts the conformational flexibility of peptidomimetics, thereby enhancing target binding affinity and metabolic stability against proteolytic degradation. This whitepaper provides an in-depth analysis of its cheminformatic representations (specifically its SMILES architecture), physicochemical properties, and the causality-driven synthetic methodologies required to isolate its specific diastereomers.

Structural Elucidation & SMILES Architecture

The Simplified Molecular-Input Line-Entry System (SMILES) is foundational for machine-readable chemical databases and computational drug design. For 6-methylpiperidine-2-carboxylic acid, the structural topology consists of a six-membered nitrogenous ring (piperidine) substituted with a carboxylic acid at C2 and a methyl group at C6.

The canonical SMILES string for the generic scaffold is CC1CCCC(N1)C(=O)O, which denotes the connectivity without spatial orientation. However, biological applications require strict stereochemical control. The stereospecific isomeric SMILES for the (2R,6S) enantiomer is C[C@H]1CCCC(=O)O[1].

The logic of this isomeric SMILES string is parsed as follows:

  • C: The exocyclic methyl group.

  • [C@H]1: The C6 chiral center. The @ symbol dictates an anti-clockwise spatial arrangement of the substituents, and 1 initiates the ring closure.

  • CCC: The aliphatic backbone (C5, C4, C3).

  • [C@@H]: The C2 chiral center, with @@ indicating a clockwise arrangement.

  • (N1): The secondary amine that closes ring 1.

  • C(=O)O: The carboxylic acid functional group.

SMILES_Tree SMILES Isomeric SMILES C[C@H]1CCCC@@HC(=O)O Me C Exocyclic Methyl SMILES->Me C6 [C@H]1 Chiral Center (C6) Ring Start SMILES->C6 Backbone CCC Aliphatic Chain (C5, C4, C3) SMILES->Backbone C2 [C@@H] Chiral Center (C2) SMILES->C2 N1 (N1) Ring Closure SMILES->N1 COOH C(=O)O Carboxylic Acid SMILES->COOH Me->C6 Attached to C6->Backbone Ring path Backbone->C2 Ring path C2->N1 Ring path C2->COOH Substituent N1->C6 Closes Ring 1

Caption: SMILES string parsing logic for 6-methylpiperidine-2-carboxylic acid.

Physicochemical Properties & Computational Descriptors

Understanding the physicochemical descriptors of 6-methylpiperidine-2-carboxylic acid is essential for predicting its pharmacokinetic behavior (ADME) when incorporated into larger drug scaffolds. The negative XLogP3 value highlights its zwitterionic, highly hydrophilic nature at physiological pH[1].

PropertyValueSource
IUPAC Name (2R,6S)-6-methylpiperidine-2-carboxylic acid1[1]
Molecular Formula C₇H₁₃NO₂1[1]
Molecular Weight 143.18 g/mol 2[2]
Exact Mass 143.094628657 Da1[1]
Topological Polar Surface Area 49.3 Ų1[1]
XLogP3 -1.61[1]
Complexity 1361[1]

Experimental Methodologies: Diastereoselective Synthesis

Synthesizing specific stereoisomers of substituted pipecolic acids requires rigorous stereocontrol. The following self-validating protocol details the synthesis of the highly functionalized (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid analog, leveraging chiral β-enaminoesters[3].

Protocol: Synthesis via Zwitterionic Bicyclic Lactams

Step 1: Intramolecular Corey-Chaykovsky Ring-Closing

  • Procedure: React chiral acyclic β-enaminoesters (derived from (R)-(−)-2-phenylglycinol) to form sulfonium salts. Induce base-mediated ring closure.

  • Causality: This non-classical approach forms a zwitterionic bicyclic lactam. The pre-existing stereocenter from the phenylglycinol scaffold sterically directs the facial selectivity of the ring closure, establishing the absolute configuration of the piperidine ring early in the synthesis.

  • Self-Validation (IPC): Monitor the disappearance of the enamine proton via ¹H NMR to confirm complete conversion to the bicyclic intermediate.

Step 2: Ketone Reduction via Hydride Addition

  • Procedure: Treat the bicyclic intermediate with NaBH₄ (10 equivalents) in methanol at 0°C, slowly warming to room temperature.

  • Causality: The hydride reagent attacks the ketone carbonyl exclusively from the less sterically hindered face (opposite to the methyl group). This specific trajectory dictates the (7R) configuration of the newly formed hydroxyl group, yielding an 87:13 diastereomeric ratio.

  • Self-Validation (IPC): Separate diastereomers via flash column chromatography. Crystallize the major diastereoisomer and validate the absolute configuration using single-crystal X-ray diffraction.

Step 3: Amide and Hemiaminal Reduction

  • Procedure: React the purified major alcohol intermediate with Borane Dimethylsulfide complex (BH₃·DMS) in anhydrous THF.

  • Causality: BH₃·DMS is selected as a powerful, non-basic electrophilic reducing agent. It reduces both the amide and hemiaminal functionalities down to the fully saturated piperidine core without risking the epimerization of the sensitive chiral centers established in Steps 1 and 2.

  • Self-Validation (IPC): Utilize LC-MS to confirm the mass shift corresponding to the loss of the carbonyl oxygen and complete saturation of the ring.

Step 4: Endocyclic Carbonylation and Deprotection

  • Procedure: Protect the secondary hydroxyl group with a bulky silyl ether. Perform a diastereoselective deprotonation using sec-BuLi, quench with an electrophilic carbonyl source (e.g., CO₂), and execute global deprotection.

  • Causality: The silyl group prevents unwanted alkoxide formation. The rigid, chair-like conformation of the piperidine ring ensures that the incoming carboxyl group is installed with the correct (2R) stereochemistry.

  • Self-Validation (IPC): Final purity and stereochemical integrity must be confirmed via 2D NMR (NOESY/ROESY) to verify the spatial relationships between the C2-carboxyl, C4-hydroxyl, and C6-methyl groups.

Synthesis_Pathway Precursor Chiral β-enaminoesters (from (R)-(-)-2-phenylglycinol) Step1 Corey-Chaykovsky Reaction Intramolecular Ring-Closing Precursor->Step1 Intermediate1 Zwitterionic Bicyclic Lactam Intermediate Step1->Intermediate1 Sulfonium salt formation Step2 Ketone Reduction NaBH4 in MeOH (10 equiv) Intermediate1->Step2 Intermediate2 7-hydroxy oxazolo[3,2-a]pyridin-5-one (87:13 dr) Step2->Intermediate2 Hydride attack from less hindered face Step3 Amide/Hemiaminal Reduction BH3·DMS Intermediate2->Step3 Intermediate3 Piperidine Core Intermediate Step3->Intermediate3 Complete reduction Step4 Silyl Protection & Endocyclic Carbonylation Intermediate3->Step4 Product (2R,4R,6S)-4-hydroxy-6-methylpiperidine -2-carboxylic acid Step4->Product Diastereoselective deprotonation

Caption: Diastereoselective synthetic workflow for substituted pipecolic acid derivatives.

Applications in Drug Development

The integration of 6-methylpiperidine-2-carboxylic acid into solid-phase peptide synthesis (SPPS) allows researchers to engineer peptides with locked conformations. The dual presence of the C2 carboxylic acid and the C6 methyl group forces the piperidine ring into a specific chair conformation, which can optimally orient adjacent amino acid residues to match the binding pocket of a target receptor. This strategy is frequently utilized in the development of protease inhibitors, neuroactive peptides, and macrocyclic antibiotics, where metabolic stability and target specificity are paramount.

References

  • Title: (2R,6S)
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Engineering Conformational Rigidity: A Technical Guide to 6-Methylpipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced proteolytic stability, target selectivity, and conformational rigidity. 6-Methylpipecolic acid (6-MePA) , a cyclic α-amino acid and homolog of proline, represents a highly versatile building block in this domain. Naturally occurring in species such as Fagus silvatica (beechnuts) in the form of 5-hydroxy-6-methylpipecolic acid[1][2], 6-MePA introduces a secondary stereocenter at the C6 position of the piperidine ring. This whitepaper explores the structural biology, pharmacological utility, and stereoselective synthetic methodologies of 6-MePA, providing a comprehensive guide for researchers and synthetic chemists.

Structural Biology and Pharmacological Utility

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are widely recognized for their biological significance. In microorganisms, pipecolic acid acts as an osmoprotectant, while in plants, L-pipecolic acid regulates inducible immunity[1]. The addition of a methyl group at the C6 position to form 6-methylpipecolic acid drastically alters the steric landscape of the molecule.

In pharmaceutical applications, 6-MePA is utilized to impose severe conformational constraints on peptide backbones[3]. By restricting the φ (phi) and ψ (psi) dihedral angles, 6-MePA can lock a peptide into a specific bioactive conformation, reducing the entropic cost of receptor binding. Furthermore, 6-MePA serves as a critical synthetic precursor for complex piperidine alkaloids, such as (+)-dihydropinidine and (+)-isosolenopsin, which exhibit potent biological activities[4].

BiologicalRole N1 L-Lysine Metabolism N2 Pipecolic Acid (PA) N1->N2 Enzymatic Deamination N3 6-Methylpipecolic Acid (Non-Proteinogenic) N2->N3 C6-Methylation N4 Osmoprotection & Plant Immunity N3->N4 Biological Function N5 Conformational Constraint (Peptidomimetics) N3->N5 Drug Design N6 Alkaloid Precursors (e.g., Dihydropinidine) N3->N6 Synthetic Utility

Biological pathways and pharmaceutical applications of 6-methylpipecolic acid.

Stereoselective Synthetic Methodologies

The primary challenge in the synthesis of 6-MePA is the precise control of relative and absolute stereochemistry at the C2 and C6 positions. Several advanced methodologies have been developed to address this:

  • Cross-Metathesis & Reductive Cyclization: This approach utilizes chiral N-tert-butanesulfinyl homoallylamines. Cross-metathesis with methyl vinyl ketone, followed by intramolecular reductive cyclization, yields highly enantioenriched 2,6-disubstituted piperidines[3][4].

  • Aza-Silyl-Prins Reaction: This method couples imines with vinylsilanes to form functionalized tetrahydropyridines. While powerful for generating high functionality, controlling the trans/cis ratio during the subsequent hydrogenation step can be challenging, often yielding mixtures (e.g., 66:34 trans:cis)[5].

  • Mannich-Type Condensation: Condensation of an α-chiral amine with an alkyl glyoxylate provides an efficient route to 2,6-cis-isomers, driven by the preferred transition state geometry[6].

  • Asymmetric Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts (PTC) for the alkylation of glycine derivatives, followed by reductive amination, allows for the highly enantioselective synthesis of cyclic amino acids[7].

Quantitative Comparison of Synthetic Strategies
Synthetic StrategyKey Intermediate / ReagentMajor Stereoisomer YieldStereoselectivity (ee/de)Ref
Cross-Metathesis & CyclizationN-tert-butylsulfinyl homoallylamine / Grubbs II65–85%>95% de[4]
Aza-Silyl-Prins Reaction2,6-disubstituted-3,4-tetrahydropyridine16% (Overall)66:34 (trans:cis)[5]
Mannich-Type CondensationAchiral aldehyde & α-chiral amine60–80%80–85% de[6]
Phase-Transfer AlkylationChiral PTC / CsOH81%High ee[7]

Validated Protocol: Stereoselective Synthesis of (2R,6R)-6-Methylpipecolic Acid

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of (2R,6R)-6-methylpipecolic acid via the cross-metathesis and reductive cyclization pathway[3][4]. This protocol is designed as a self-validating system, incorporating critical in-process analytical checks.

Step 1: Cross-Metathesis

Procedure: Dissolve the chiral N-tert-butanesulfinyl homoallylamine (1.0 equiv) and methyl vinyl ketone (3.0 equiv) in anhydrous dichloromethane (DCM). Add Grubbs II catalyst (5 mol%). Reflux the mixture under an argon atmosphere for 12 hours. Causality: Methyl vinyl ketone is used in excess to drive the equilibrium toward the cross-metathesis product. Grubbs II catalyst is selected over Grubbs I due to its superior tolerance for polar functional groups (like the sulfinyl imine) and higher reactivity toward electron-deficient olefins[4]. Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The reaction is deemed complete when the starting homoallylamine spot is entirely consumed. Proceed only if conversion is >95%.

Step 2: Intramolecular Reductive Cyclization

Procedure: Concentrate the crude mixture from Step 1 and redissolve in methanol. Add 10% Pd/C (10% w/w). Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 24 hours. Filter through a pad of Celite to remove the palladium catalyst. Causality: The Pd/C catalyst under H₂ performs a dual function: it first reduces the α,β-unsaturated ketone to a saturated ketone, and subsequently reduces the imine. The resulting transient amine spontaneously attacks the ketone, driving an intramolecular cyclization to form the piperidine ring[2][4]. The stereocenter established by the chiral sulfinyl group dictates the facial selectivity of the reduction, ensuring high diastereomeric excess. Validation Check: Analyze the crude product via ¹H-NMR. Confirm the disappearance of olefinic protons (δ 5.5–6.5 ppm) and the appearance of the piperidine ring protons.

Step 3: Auxiliary Cleavage and Isolation

Procedure: Treat the resulting N-sulfinyl piperidine with 4M HCl in dioxane at room temperature for 2 hours. Concentrate the mixture in vacuo to yield the crude (2R,6R)-6-methylpipecolic acid hydrochloride salt. Recrystallize from ethanol/ether. Causality: Strong acidic conditions are required to cleanly cleave the N-tert-butanesulfinyl auxiliary without epimerizing the newly formed C2 and C6 stereocenters[3]. Validation Check: Perform Chiral HPLC analysis against a racemic standard to confirm an enantiomeric excess (ee) of >95%.

SyntheticWorkflow Step1 Chiral N-tert-butylsulfinyl homoallylamine Step2 Cross-Metathesis (Methyl Vinyl Ketone, Grubbs II) Step1->Step2 C-C Bond Formation Check1 Validation: TLC Conversion >95% Step2->Check1 Step3 Reductive Cyclization (H2, Pd/C, MeOH) Check2 Validation: 1H-NMR (No Olefin) Step3->Check2 Step4 (2R,6R)-6-Methylpipecolic Acid Hydrochloride Check3 Validation: Chiral HPLC (ee >95%) Step4->Check3 Check1->Step3 Proceed Check2->Step4 HCl Cleavage

Stereoselective synthesis workflow for (2R,6R)-6-methylpipecolic acid.

Conclusion

6-Methylpipecolic acid is a highly valuable non-proteinogenic amino acid that bridges the gap between natural product synthesis and advanced peptide drug design. By leveraging stereoselective methodologies such as cross-metathesis and reductive cyclization, researchers can efficiently access enantiopure 6-MePA. The integration of rigorous, self-validating analytical checks ensures the high fidelity required for downstream pharmaceutical applications.

References

  • Significance of the Natural Occurrence of L- Versus D-Pipecolic Acid: A Review. researchgate.net.
  • Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews. acs.org.
  • Thieme E-Journals - Synlett / Abstract: The synthesis of piperidine alkaloids (+)-dihydropinidine (1), (+)-isosolenopsin (2a), (+)-isosolenopsin A (2b), and (2R,6R)-6-methylpipecolic acid (3a). thieme-connect.com.
  • Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. semanticscholar.org.
  • Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. researchgate.net.
  • The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid. proquest.com.
  • Organic & Biomolecular Chemistry. sakura.ne.jp.

Sources

6-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Whitepaper on Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized chemical libraries to sp³-rich, three-dimensional scaffolds represents a paradigm shift in modern drug design. At the forefront of this structural evolution is 6-methylpiperidine-2-carboxylic acid hydrochloride (also known as 6-methylpipecolic acid hydrochloride). Originally identified as a core structural motif in naturally occurring piperidine alkaloids, this non-proteinogenic amino acid derivative has emerged as a highly valuable building block in Fragment-Based Drug Discovery (FBDD) and a significant biomarker in clinical metabolomics. This whitepaper elucidates the historical context, physicochemical properties, self-validating synthetic workflows, and modern applications of this critical compound.

Historical Context and Discovery

The discovery of pipecolic acid derivatives is deeply rooted in the isolation of piperidine alkaloids from natural sources. 6-methylpipecolic acid forms the structural backbone of several bioactive alkaloids, including (+)-dihydropinidine and (+)-isosolenopsin 1[1]. Historically, the primary bottleneck in its pharmaceutical utilization was the challenge of stereoselective synthesis—specifically, controlling the relative stereochemistry at the C2 and C6 positions of the piperidine ring.

Advancements in asymmetric synthesis and organocatalysis have since unlocked scalable pathways to this molecule. Today, the compound is predominantly utilized in its hydrochloride salt form to maximize aqueous solubility, prevent zwitterionic instability during storage, and facilitate direct incorporation into biological assays and high-throughput screening libraries.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-methylpiperidine-2-carboxylic acid hydrochloride is essential for downstream assay development and chromatographic profiling. The quantitative data is summarized below 2[2].

PropertyValue
IUPAC Name 6-methylpiperidine-2-carboxylic acid hydrochloride
CAS Number 117928-49-1 (General Salt) / 123878-70-6 (Racemic)
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Canonical SMILES CC1CCCC(C(=O)O)N1.Cl
Physical Form Solid

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 6-methylpiperidine-2-carboxylic acid requires precise control over ring formation and functional group tolerance. Two primary methodologies dominate the literature:

  • Asymmetric Synthesis via N-tert-Butanesulfinyl Imines : Yus and co-workers developed a highly stereoselective method to synthesize (2R,6R)-6-methylpipecolic acid hydrochloride by the oxidation of the aromatic ring of (2R,6R)-2-methyl-6-phenylpiperidine. This approach utilizes chiral sulfinyl imines to direct the stereochemistry, ensuring high enantiomeric purity required for targeted biological assays 1[1].

  • The Aza-Silyl-Prins Reaction Approach : A highly efficient, scalable route involving the coupling of homoallylic amines with glyoxylates. The resulting 2,6-disubstituted-3,4-tetrahydropyridines are then subjected to catalytic hydrogenation and acid hydrolysis to yield the final hydrochloride salt 3[3].

SyntheticWorkflow A Precursor: N-Benzyl-2,6-disubstituted -3,4-tetrahydropyridine B Hydrogenation Pd(OH)2/C, H2 A->B C Intermediate: Piperidine-2-carboxylate B->C D Acid Hydrolysis 6.0M HCl (aq), Reflux C->D E Final Product: 6-Methylpiperidine-2-carboxylic acid hydrochloride D->E

Synthetic workflow of 6-methylpiperidine-2-carboxylic acid hydrochloride.

Experimental Protocol: Hydrogenation and Hydrolysis Workflow

The following protocol details the conversion of Aza-Silyl-Prins tetrahydropyridine intermediates into the final hydrochloride salt. As a Senior Application Scientist, it is critical to emphasize that this is a self-validating system —each step contains embedded Quality Control (QC) checkpoints to ensure mechanistic integrity 3[3].

Phase 1: Concurrent N-Debenzylation and Olefin Reduction
  • Preparation : Dissolve the pre-formed mixture of trans and cis ethyl 1-benzyl-6-methyl-1,2,3,4-tetrahydropyridine-2-carboxylate in absolute ethanol to achieve a 0.1 M concentration.

  • Catalyst Addition : Introduce 20% w/w Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman’s catalyst) under an inert argon atmosphere.

    • Causality: Pearlman’s catalyst is specifically selected over standard Pd/C due to its hyper-activity. This is mechanistically required to drive the simultaneous hydrogenolysis of the robust N-benzyl protecting group and the reduction of the endocyclic double bond in a single, streamlined operation, preventing the accumulation of partially reduced intermediates.

  • Hydrogenation : Purge the reaction vessel with hydrogen gas and maintain under a balloon pressure of H₂ at room temperature for 5 hours.

  • Self-Validating QC : The reaction is physically validated by the cessation of hydrogen gas uptake. Orthogonal validation must be performed via Thin Layer Chromatography (TLC) or GC-MS to confirm the complete disappearance of the N-benzyl starting material before proceeding.

  • Workup : Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo to yield the intermediate piperidine-2-carboxylate.

Phase 2: Acid-Catalyzed Hydrolysis and Salt Formation
  • Hydrolysis : Suspend the crude piperidine-2-carboxylate intermediate in 6.0 M aqueous hydrochloric acid (HCl).

  • Thermal Activation : Heat the mixture to reflux for 2 hours.

    • Causality: The use of strong aqueous HCl under reflux serves a dual mechanistic purpose. It drives the thermodynamic cleavage of the ethyl ester to yield the free carboxylic acid, while the highly acidic environment immediately protonates the basic piperidine nitrogen. This directly yields the target compound as a highly stable, water-soluble hydrochloride salt, circumventing the difficult isolation of the zwitterionic free amino acid.

  • Self-Validating QC : Monitor the hydrolysis via LC-MS. Complete conversion is validated by the total absence of the ester intermediate peak and the emergence of the free acid mass[M+H]⁺ at m/z 144.10.

  • Isolation : Cool the reaction to room temperature and remove the aqueous solvent via lyophilization (freeze-drying) to afford the racemic hydrochloride salt of 6-methylpipecolic acid as a crystalline solid.

Modern Applications: Metabolomics and Drug Discovery

Fragment-Based Drug Discovery (FBDD)

FBDD relies on screening low-molecular-weight libraries to identify high-quality starting points for lead optimization. Historically, these libraries were dominated by flat, sp²-hybridized aromatic rings. To better explore 3-dimensional pharmaceutical space, modern drug discovery has shifted towards sp³-rich saturated nitrogen heterocycles. 6-Methylpiperidine-2-carboxylic acid serves as an ideal 3D fragment scaffold 4[4]. Its non-planar piperidine ring, combined with the stereocenters at C2 and C6, provides distinct vector trajectories for functional group expansion, significantly increasing the probability of binding to complex, non-traditional protein pockets.

Biomarker in Human Milk Metabolomics

In the realm of clinical metabolomics, untargeted high-resolution LC-MS has identified (2R)-6-methylpiperidine-2-carboxylic acid as a significant biological marker. A comprehensive study analyzing lactation-stage-matched human and bovine milk samples at 2 weeks postnatal revealed that this specific metabolite is highly enriched in human milk compared to bovine milk 5[5]. The presence of this non-proteinogenic amino acid highlights divergent metabolic pathways between species and underscores its potential role in early-life human nutrition and gastrointestinal development.

ApplicationLogic Core 6-Methylpiperidine-2-carboxylic acid Metabolomics Metabolomics Profiling Core->Metabolomics FBDD Fragment-Based Drug Discovery Core->FBDD Biomarker Human Milk Biomarker (Enriched vs Bovine) Metabolomics->Biomarker Library 3D sp3-rich Fragment Libraries (Increased Hit Rates) FBDD->Library

Logical relationships of 6-methylpiperidine-2-carboxylic acid in modern research.

References

  • Title: N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry (NIH) URL: [Link]

  • Title: The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine Source: ProQuest Dissertations & Theses URL: [Link]

  • Title: Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space Source: White Rose eTheses Online URL: [Link]

  • Title: Untargeted Metabolomic Analysis of Lactation-Stage-Matched Human and Bovine Milk Samples at 2 Weeks Postnatal Source: PMC (PubMed Central) URL: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 6-Methylpipecolic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Biological Grounding

6-Methylpipecolic acid is a nonproteinogenic α -amino acid and a highly privileged scaffold in medicinal chemistry. It serves as the core structural motif in numerous bioactive alkaloids (e.g., dihydropinidine, isosolenopsins) and is a vital building block for conformationally restricted peptidomimetics and enzyme inhibitors [1].

Because the spatial orientation of the C-2 carboxyl and C-6 methyl groups dictates the pharmacological efficacy of the resulting drug candidates, achieving absolute stereocontrol is critical. Thermodynamic control naturally favors the 2,6-cis (diequatorial) conformation to minimize 1,3-diaxial steric clashes in the piperidine chair transition state. However, accessing specific enantiomers (e.g., (2R,6R) vs. (2S,6S)) or trans variants requires rigorous kinetic control via chiral auxiliaries, asymmetric catalysis, or biocatalytic desymmetrization[1].

Strategic Mechanistic Pathways

As a synthesis scientist, selecting the correct asymmetric pathway depends on the desired stereoisomer and available starting materials. The three most robust field-proven strategies are detailed below:

Pathway A: Chiral Sulfinyl Imine-Mediated Cross-Metathesis

Developed extensively by Yus, Foubelo, and co-workers, this approach utilizes chiral N -tert-butylsulfinyl imines as powerful electrophiles[2]. The electron-withdrawing sulfinyl group activates the imine while providing a sterically demanding chiral environment. Diastereoselective allylation is achieved via an Indium-mediated Barbier-type reaction. The stereochemical outcome is governed by a highly ordered, non-chelation-controlled transition state where the nucleophile attacks the Re-face of the imine. Subsequent cross-metathesis with methyl vinyl ketone, deprotection, and reductive cyclization yields the piperidine core with exceptional enantiomeric excess (ee) [2, 4].

Pathway B: Mannich-Type Condensation (Chiral Pool)

Troin and co-workers established a stereoselective route utilizing a Mannich-type condensation between an α -chiral amine (derived from the chiral pool) and an achiral aldehyde [3]. The diastereoselectivity is strictly dictated by the preferred equatorial positioning of the asymmetric center in the transition state. Under acidic reflux, the reversibility of the Mannich reaction provides thermodynamic funneling, leading almost exclusively to 2,6-cis-piperidines.

Pathway C: Chemoenzymatic Cascade

Recent advances in biocatalysis harness PLP-dependent transaminases coupled with imine reductases. A linear diketoacid precursor undergoes regioselective transamination, followed by spontaneous intramolecular cyclization to a cyclic imine. Stereoselective reduction then establishes the second stereocenter, providing a highly green, ambient-condition route to the (2S,6S)-stereoisomer.

Quantitative Data & Stereochemical Outcomes

The following table summarizes the expected yields and stereoselectivities of the primary methodologies, allowing for rapid strategic comparison.

Synthetic StrategyTarget StereoisomerKey Reagents / CatalystsOverall YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Sulfinyl Imine Metathesis (2R,6R)-6-Methylpipecolic acidIn(0), Hoveyda-Grubbs II, Pd/C45 - 55%> 98%> 95:5 (cis:trans)
Mannich-Type Condensation (2S,6R)-6-Methylpipecolic acidGlyoxylate, p -TsOH, Toluene60 - 65%> 95%> 98:2 (cis:trans)
Chemoenzymatic Cascade (2S,6S)-6-Methylpipecolic acidTransaminase, Imine Reductase70 - 80%> 99%> 99:1 (cis:trans)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in quality control checkpoints to ensure the integrity of the asymmetric synthesis.

Protocol 1: Synthesis of (2R,6R)-6-Methylpipecolic Acid via Sulfinyl Imines

Reference Methodology: Yus et al. [2]

Step 1: Indium-Mediated Diastereoselective Allylation

  • Procedure: To a solution of (SS)- N -tert-butylsulfinyl imine (1.0 equiv) in THF, add allyl bromide (1.5 equiv) and Indium powder (1.2 equiv) at room temperature. Stir for 12 hours.

  • Causality: Indium is selected over magnesium or zinc because its lower first ionization potential allows the Barbier-type allylation to proceed smoothly without premature imine hydrolysis, while coordinating tightly to the sulfinyl oxygen to lock the transition state.

  • Validation Check: Isolate the crude homoallylamine and analyze via 1 H NMR. A dr of >95:5 is required before proceeding. If lower, recrystallization from hexanes/EtOAc is mandatory to prevent downstream enantiomeric leakage.

Step 2: Cross-Metathesis

  • Procedure: Dissolve the homoallylamine in anhydrous CH 2​ Cl 2​ . Add methyl vinyl ketone (3.0 equiv) and Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). Reflux for 8 hours.

  • Causality: Hoveyda-Grubbs II is chosen for its robust stability and high affinity for electron-deficient olefins, preventing catalyst poisoning by the basic sulfinamide nitrogen.

Step 3: Deprotection and Reductive Cyclization

  • Procedure: Treat the enone intermediate with 4M HCl in dioxane to cleave the sulfinyl group. Neutralize with NaOH to trigger spontaneous intramolecular cyclization to the cyclic imine.

  • Procedure (Reduction): Subject the crude cyclic imine to hydrogenation (H 2​ , 1 atm) over 10% Pd/C in methanol for 24 hours.

  • Validation Check: Post-hydrogenation, confirm the cis-relationship of the C-2 and C-6 protons using NOESY NMR. A strong NOE cross-peak between the axial protons validates the diequatorial stereochemical outcome.

Protocol 2: Mannich-Type Condensation for C-6 Substituted Derivatives

Reference Methodology: Troin et al. [3]

Step 1: Condensation and Cyclization

  • Procedure: Condense the α -chiral amine (derived from L-alanine) with ethyl glyoxylate in toluene. Add catalytic p -toluenesulfonic acid ( p -TsOH) and heat to reflux using a Dean-Stark trap for 16 hours.

  • Causality: The removal of water drives the initial imine formation. The thermodynamic driving force of the reversible Mannich reaction under acidic reflux ensures that 1,3-diaxial interactions are minimized, exclusively funneling the equilibrium toward the diequatorial cis-piperidine.

  • Validation Check: Analyze the crude mixture via 1 H NMR; the appearance of a distinct doublet at ~1.2 ppm confirms methyl group installation, while the absence of complex multiplet splitting at the C-2 proton confirms high diastereomeric purity.

Visualizations of Synthetic Logic

G A Chiral N-tert-Butylsulfinyl Imine B Homoallylamine (Allylation) A->B Allyl bromide In(0), THF C Enone Intermediate (Cross-Metathesis) B->C Methyl vinyl ketone Hoveyda-Grubbs II D Cyclic Imine (Deprotection) C->D 1. HCl/MeOH 2. NaOH E (2R,6R)-6-Methylpipecolic Acid D->E H2, Pd/C Stereoselective

Caption: Workflow for the asymmetric synthesis of (2R,6R)-6-methylpipecolic acid via sulfinyl imines.

Chemoenzymatic A Diketoacid Precursor B Amino Ketone Intermediate A->B Transaminase (PLP) Amine Donor C Cyclic Imine (Spontaneous) B->C Intramolecular Condensation D (2S,6S)-6-Methylpipecolic Acid C->D Imine Reductase NADPH

Caption: Chemoenzymatic cascade utilizing transaminase and imine reductase for (2S,6S) stereoisomers.

References

  • Cant, A. A.; Sutherland, A. "Asymmetric Synthesis of Pipecolic Acid and Derivatives." Synthesis 2012, 44(13), 1935-1950.[Link][1]

  • González-Gómez, J. C.; Foubelo, F.; Yus, M. "Cross-Metathesis of Chiral N-tert-Butylsulfinyl Homoallylamines: Application to the Enantioselective Synthesis of Naturally Occurring 2,6-cis-Disubstituted Piperidines." Synlett 2008, 2777–2780.[Link][2]

  • Troin, Y.; Carbonnel, S. "Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Formal Synthesis of (+)-Indolizidine 167B and (+)-Indolizidine 209D." Heterocycles 2002, 57(10), 1807-1830.[Link][3]

  • Foubelo, F.; Yus, M. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry 2021, 17, 1096–1140.[Link][4]

Sources

Enantioselective Synthesis of Pipecolic Acid Derivatives: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Pipecolic Acid Scaffolds

Pipecolic acid, a six-membered cyclic non-proteinogenic amino acid, and its derivatives are privileged scaffolds in medicinal chemistry and natural product synthesis.[1] Their inherent conformational rigidity, imparted by the piperidine ring, allows them to serve as valuable building blocks for inducing specific secondary structures in peptides and peptidomimetics.[2][3] Furthermore, substituted pipecolic acid cores are integral components of a wide array of pharmacologically active compounds, including local anesthetics, immunosuppressants, and antiviral agents.[1] The stereochemistry of these molecules is often critical to their biological activity, making the development of robust and efficient enantioselective synthetic methods a paramount objective for researchers in drug discovery and development.

This comprehensive guide provides an in-depth overview of modern enantioselective strategies for the synthesis of pipecolic acid derivatives. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles and mechanistic nuances that govern stereocontrol in these transformations. It is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to successfully synthesize these valuable chiral molecules.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of pipecolic acid derivatives can be broadly categorized into three main strategies: organocatalysis, transition-metal catalysis, and biocatalysis. Each approach offers a unique set of advantages and is suited to different synthetic challenges.

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional methods. Proline and its derivatives, including pipecolic acid itself, have been successfully employed as catalysts in a variety of enantioselective transformations.[4][5]

The Mannich reaction, involving the aminoalkylation of a carbonyl compound, is a classic C-C bond-forming reaction. Its asymmetric variant, catalyzed by small organic molecules, provides an efficient route to chiral β-amino carbonyl compounds, which can be further elaborated into pipecolic acid derivatives.

(S)-Pipecolic acid, in particular, has been shown to be an effective catalyst for the direct asymmetric Mannich reaction between aldehydes and N-p-methoxyphenyl (PMP)-protected α-imino ethyl glyoxylate. [5] A notable feature of this catalysis is the formation of both syn- and anti-products with high enantioselectivities, in contrast to proline-catalyzed reactions which predominantly yield the syn-diastereomer.[4][5] This difference in diastereoselectivity is attributed to the distinct steric and electronic properties of the six-membered piperidine ring of the catalyst compared to the five-membered pyrrolidine ring of proline.[4][6] Computational studies suggest that the energy difference between the transition states leading to the syn- and anti-products is smaller for the pipecolic acid-catalyzed reaction, resulting in the formation of both diastereomers.[4][6]

Protocol 1: (S)-Pipecolic Acid-Catalyzed Asymmetric Mannich Reaction [5]

Reaction Scheme:

Materials:

  • N-PMP-protected α-imino ethyl glyoxylate

  • Aldehyde (e.g., propanal)

  • (S)-Pipecolic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-PMP-protected α-imino ethyl glyoxylate (0.5 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 2.0 equiv) in anhydrous DMSO (5 mL) under an inert atmosphere, add (S)-pipecolic acid (0.15 mmol, 0.3 equiv).

  • Stir the reaction mixture at room temperature for 6-14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the diastereomeric ratio can be determined directly from the crude reaction mixture by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified diastereomers by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality of Experimental Choices:

  • Anhydrous DMSO: A polar aprotic solvent is used to dissolve the reactants and catalyst, facilitating the reaction. The anhydrous nature is crucial to prevent unwanted side reactions with water.

  • Inert Atmosphere: Prevents the oxidation of the aldehyde and other sensitive reagents.

  • (S)-Pipecolic Acid as Catalyst: The chiral catalyst is responsible for inducing enantioselectivity in the C-C bond formation. The amount of catalyst is optimized to provide a balance between reaction rate and cost.

  • Excess Aldehyde: Using an excess of the aldehyde helps to drive the reaction to completion.

Transition-Metal Catalysis: Powerful and Versatile Methods

Transition-metal catalysis offers a broad and powerful platform for the enantioselective synthesis of complex molecules. For pipecolic acid derivatives, key methods include asymmetric hydrogenation, aza-Diels-Alder reactions, and ring-closing metathesis.[3][4][7][8]

The asymmetric hydrogenation of prochiral pyridine derivatives is a highly efficient and atom-economical method for the synthesis of enantiomerically enriched piperidines, including pipecolic acid derivatives.[7][9] Chiral rhodium complexes, particularly those bearing chiral phosphine ligands such as TangPhos, have demonstrated excellent enantioselectivity in the hydrogenation of substituted pyridinium salts.[9]

The mechanism of this reaction involves the coordination of the rhodium catalyst to the pyridine ring, followed by the stereoselective addition of hydrogen. The chiral ligand environment around the metal center dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridine Derivative [7]

Reaction Scheme:

Materials:

  • Substituted pyridine derivative (e.g., a nicotinate ester)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (S,S)-TangPhos)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the substituted pyridine derivative (1.0 mmol, 1.0 equiv), [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%), and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).

  • Add degassed methanol (5 mL).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices:

  • [Rh(COD)₂]BF₄ and Chiral Ligand: These form the active chiral catalyst in situ. The choice of ligand is critical for achieving high enantioselectivity.

  • Methanol as Solvent: A protic solvent that is suitable for hydrogenation reactions.

  • High-Pressure Hydrogen: Provides the reducing agent for the reaction. The pressure can be optimized to improve the reaction rate and conversion.

  • Autoclave: Necessary for carrying out reactions under high pressure safely.

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the construction of cyclic compounds. In the context of pipecolic acid derivatives, RCM of a suitably functionalized acyclic precursor provides a powerful method for the formation of the piperidine ring.[4][8] The stereocenters can be introduced prior to the RCM step, for example, through a Sharpless asymmetric epoxidation.[4]

Workflow for Enantioselective Synthesis via Ring-Closing Metathesis

RCM_Workflow Start Chiral Acyclic Precursor (e.g., from Sharpless Epoxidation) RCM Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Start->RCM Cyclic_Intermediate Unsaturated Piperidine Derivative RCM->Cyclic_Intermediate Hydrogenation Stereoselective Hydrogenation Cyclic_Intermediate->Hydrogenation Final_Product Enantiopure Pipecolic Acid Derivative Hydrogenation->Final_Product

Caption: General workflow for the enantioselective synthesis of pipecolic acid derivatives using Ring-Closing Metathesis.

Biocatalysis: Green and Highly Selective Syntheses

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. For the synthesis of L-pipecolic acid, lysine cyclodeaminase (LCD) has proven to be a highly effective biocatalyst.[10][11] This enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid.

The reaction proceeds through a reductive deamination mechanism, where the enzyme utilizes a tightly bound NAD⁺/NADH cofactor. The high stereospecificity of the enzyme ensures the formation of the L-enantiomer with excellent optical purity.

Protocol 3: Biocatalytic Synthesis of L-Pipecolic Acid using Lysine Cyclodeaminase [11]

Reaction Scheme:

Materials:

  • L-Lysine

  • Engineered Lysine Cyclodeaminase (e-SpLCD)

  • Phosphate buffer (pH 7.0)

  • NAD⁺ (optional, but can improve long-term stability in flow systems)

  • Batch reactor or packed-bed reactor for continuous flow

Procedure (Batch Reaction):

  • Prepare a solution of L-lysine (e.g., 50 mM) in phosphate buffer (pH 7.0).

  • Add the engineered lysine cyclodeaminase (e.g., 0.5% w/v).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

  • Monitor the conversion of L-lysine to L-pipecolic acid by HPLC or LC-MS.

  • Upon completion, the enzyme can be removed by ultrafiltration or other protein separation techniques.

  • The product can be isolated and purified from the reaction mixture.

Procedure (Continuous Flow):

  • Immobilize the lysine cyclodeaminase on a solid support (e.g., microbeads).

  • Pack the immobilized enzyme into a column to create a packed-bed reactor.

  • Continuously flow a solution of L-lysine (e.g., 10 mM) in phosphate buffer (pH 7.0) through the reactor at a controlled flow rate to achieve the desired residence time (e.g., 90 minutes).

  • Collect the eluent containing the L-pipecolic acid product.

  • The continuous flow system allows for long-term, stable production.

Causality of Experimental Choices:

  • Phosphate Buffer (pH 7.0): Maintains the optimal pH for the enzyme's activity and stability.

  • Engineered Enzyme (e-SpLCD): An engineered variant of the enzyme may have improved activity, stability, or substrate scope compared to the wild-type enzyme.

  • Immobilization (for flow): Immobilizing the enzyme on a solid support allows for its reuse and simplifies product purification, making the process more cost-effective and sustainable.

  • NAD⁺ Addition (optional): While the enzyme has a tightly bound cofactor, the addition of exogenous NAD⁺ can enhance long-term operational stability in a continuous flow setup.

Comparative Overview of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsTypical YieldsTypical ee/de
Organocatalysis Metal-free, mild reaction conditions, readily available catalysts.[4][5]Can require high catalyst loadings, may have limited substrate scope.Moderate to High>98% ee[5]
Transition-Metal Catalysis High efficiency and turnover numbers, broad substrate scope, excellent stereocontrol.[7][9]Potential for metal contamination in the final product, requires inert atmosphere and specialized equipment (e.g., autoclave).High>99% ee[4]
Biocatalysis High stereoselectivity, mild and environmentally friendly conditions ("green chemistry"), can be performed in aqueous media.[10][11]Limited to naturally occurring enantiomers (unless the enzyme is engineered), potential for substrate or product inhibition.High>99% ee

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (ee) or diastereomeric excess (de) is crucial for validating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For pipecolic acid and its derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective.[12]

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Example Chiral HPLC Method for Pipecolic Acid Enantiomers

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 50:50 (v/v) Water:Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 220 nm

Troubleshooting Common Issues in Piperidine Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, decomposition of starting materials or products.Optimize reaction time and temperature. Ensure purity of starting materials and reagents. Use an inert atmosphere if reagents are air-sensitive.
Poor Stereoselectivity Inappropriate catalyst or ligand, wrong reaction temperature, presence of impurities that poison the catalyst.Screen different chiral catalysts or ligands. Optimize the reaction temperature. Purify all reagents and solvents before use.[6]
Difficult Purification Formation of closely eluting byproducts, product instability on silica gel.Try different chromatographic techniques (e.g., reverse-phase HPLC, ion-exchange chromatography). Consider derivatization of the product to facilitate separation.
Inconsistent Results Variations in reagent quality, moisture in the reaction, fluctuations in reaction conditions.Use reagents from a reliable source and test for purity. Ensure all glassware is oven-dried and reactions are run under strictly anhydrous conditions. Maintain consistent reaction parameters (temperature, stirring speed, etc.).

Conclusion and Future Outlook

The enantioselective synthesis of pipecolic acid derivatives continues to be an active and important area of research. The methods outlined in this guide – organocatalysis, transition-metal catalysis, and biocatalysis – represent the state-of-the-art in this field. The choice of a particular synthetic strategy will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, and the available resources.

Future developments in this area are likely to focus on the discovery of new and more efficient catalysts, the development of novel synthetic transformations, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. As our understanding of the principles of asymmetric catalysis deepens, we can expect to see even more powerful and selective methods for the synthesis of chiral pipecolic acid derivatives emerge, further enabling advances in medicine and chemical biology.

References

  • List, B. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 875-877. [Link]

  • Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

  • Houk, K. N., & List, B. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions.
  • Alegret, C., Santacana, F., & Riera, A. (2007). Enantioselective Synthesis of trans-4-Methylpipecolic Acid. The Journal of Organic Chemistry, 72(20), 7537-7542. [Link]

  • Bailey, P. D., Londesbrough, D. J., Hancox, T. C., Heffernan, J. D., & Holmes, A. B. (1995). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (14), 1487-1488. [Link]

  • Barbas, C. F., III. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 875-877. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 927–935. [Link]

  • Barluenga, J., Aznar, F., Valdés, C., & Ribas, C. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(12), 3918-3924. [Link]

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104-1115.
  • Beilstein Journals. (2025). A versatile route towards 6-arylpipecolic acids. Retrieved from [Link]

  • Zhang, W. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives.
  • Clarke, P. A., & Unsworth, W. P. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(12), 2144–2150. [Link]

  • Navo, C. D., et al. (2024).
  • Bailey, P. D., et al. (1997). Enantio- and diastereo-selective synthesis of pipecolic acid derivatives using the aza-Diels–Alder reaction of imines with dienes. Journal of the Chemical Society, Perkin Transactions 1, (1), 431-441.
  • Döbler, C., et al. (2001). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1934-1940.
  • Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(34), 11942-11943.
  • Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 131(41), 14756–14757.
  • Masson, G., & Zhu, J. (2012). Organocatalytic Strategies for the Development of the Enantioselective Inverse-electron-demand Hetero-Diels-Alder Reaction.
  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from [Link]

  • Phenomenex. (n.d.).
  • Zhang, X. (2017). Pyridine-Directed Asymmetric Hydrogenation of 1,1-Diarylalkenes. Organic Letters, 19(19), 5062-5065.
  • University of Liverpool Repository. (n.d.).
  • Stalder, K., Benítez-Mateos, A. I., & Paradisi, F. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors.
  • University of Liverpool Repository. (n.d.).
  • Navo, C. D., et al. (n.d.). Synthesis of Pipecolic Acid and Baikiain.
  • Paradisi, F., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Research Collection.

Sources

Reductive Cyclization for Forming 2,6-Disubstituted Piperidines: Mechanistic Causality and Stereoselective Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-disubstituted piperidine scaffold is a privileged pharmacophore found in numerous alkaloid-derived therapeutics and biologically active natural products[1]. Constructing this motif with high diastereoselectivity (cis vs. trans) presents a significant synthetic challenge. Reductive cyclization of 1,5-diketones or amine-substituted enones represents one of the most atom-economical and scalable pathways to access these heterocycles[2]. This application note details the mechanistic causality governing stereochemical outcomes and provides self-validating, step-by-step protocols for both chemoenzymatic and chemical reductive cyclization strategies.

Mechanistic Causality & Stereocontrol

To rationally design a synthesis for a specific piperidine diastereomer, one must understand the thermodynamic and kinetic forces driving the reductive cyclization cascade.

The Cyclization Trigger

The transformation is initiated by the monoamination of a 1,5-diketone. The resulting acyclic monoamine intermediate is thermodynamically unstable. Driven by entropy and the formation of a stable six-membered ring, it undergoes rapid, spontaneous intramolecular condensation (loss of water) to form a Δ1 -piperideine (cyclic imine)[3]. The chirality established during the initial amination event permanently dictates the facial bias of the resulting cyclic imine.

Causality Behind cis vs. trans Selectivity

The subsequent reduction of the imine double bond is the absolute stereodetermining step:

  • Thermodynamic Control (cis-selectivity): Catalytic hydrogenation (e.g., Pd/C, H₂) typically yields the cis-diastereomer. The causality is governed by substrate-catalyst surface interactions. The cyclic imine adsorbs onto the palladium surface via its least sterically hindered face. The catalyst delivers hydrogen syn to the existing bulky substituent, forcing the newly formed C-H bond to push the adjacent substituent into an equatorial position. This results in the thermodynamically favored chair conformation where both 2,6-substituents are equatorial[3].

  • Kinetic Control (trans-selectivity): Accessing the trans-diastereomer requires overriding the thermodynamic preference. This is achieved by using specific biocatalysts like Imine Reductases (IREDs) that force hydride delivery from the hindered face, or via acid-mediated 6-endo-trig cyclization strategies that lock the molecular conformation prior to hydride attack[1].

Pathway A 1,5-Diketone (Substrate) B Monoamine Intermediate (Acyclic) A->B Reductive Amination C Δ¹-Piperideine (Cyclic Imine) B->C Spontaneous Cyclization D cis-2,6-Disubstituted Piperidine C->D Thermodynamic Reduction E trans-2,6-Disubstituted Piperidine C->E Kinetic Reduction

Reaction pathway for reductive cyclization of 1,5-diketones.

Experimental Protocols

The following protocols are designed as self-validating systems , meaning they include built-in quality control (QC) checks to ensure the reaction is proceeding correctly before committing to the next synthetic phase.

Protocol A: Chemoenzymatic Synthesis of cis-2,6-Disubstituted Piperidines

This protocol utilizes an ω -transaminase ( ω -TA) for highly enantioselective initial amination, followed by diastereoselective palladium-catalyzed hydrogenation, as established by[3].

Phase 1: Enzymatic Amination & Cyclization

  • Preparation: In a 50 mL bioreactor, prepare 20 mL of 100 mM phosphate buffer (pH 7.5). Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM, and the amine donor (e.g., isopropylamine) to 500 mM.

  • Substrate Addition: Dissolve the 1,5-diketone substrate (to a final concentration of 50 mM) in 1 mL of DMSO and add it dropwise to the buffer.

  • Biocatalysis: Add the purified ω -TA enzyme (5-10 mg/mL). Incubate the mixture at 30°C with orbital shaking at 150 rpm for 24 hours.

  • Self-Validation Check 1: Take a 50 µL aliquot, extract with MTBE, and analyze via GC-MS. Causality: The disappearance of the diketone mass peak and the appearance of the[M-H₂O] cyclic imine mass peak validates successful amination and spontaneous cyclization. Do not proceed to reduction if diketone remains.

  • Extraction: Adjust the pH of the aqueous phase to 10.0 using 1M NaOH. Extract the cyclic imine with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Thermodynamic Reduction 6. Hydrogenation: Dissolve the crude cyclic imine in 10 mL of anhydrous methanol. Add 10% Pd/C (10 mol% relative to substrate). 7. Reaction: Purge the flask with argon, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. 8. Self-Validation Check 2: Monitor hydrogen uptake. Cessation of bubble formation/volume change indicates reaction completion. Confirm via TLC (n-hexane/EtOAc 7:3, visualization with Dragendorff's reagent). 9. Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography to yield the cis-2,6-disubstituted piperidine.

Protocol B: One-Pot Chemical Reductive Amination

For rapid access to racemic or diastereomeric mixtures where enzymatic specificity is not required, a chemical hydride approach is utilized[2].

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere, dissolve the 1,5-diketone (1.0 equiv) and ammonium acetate (NH₄OAc, 10.0 equiv) in anhydrous methanol (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to promote the formation of the intermediate acyclic imine.

  • Reduction: Cool the reaction mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 3.0 equiv) in small portions over 15 minutes. Causality: NaBH₃CN is chosen because it is stable in methanol and selectively reduces imines over ketones at neutral to slightly acidic pH.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 16 hours. The initial reduction triggers cyclization, followed by a second reduction of the cyclic imine.

  • Workup: Quench the reaction carefully with 1M NaOH (until pH > 10). Extract with dichloromethane (3 × 20 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Substrate Preparation Step2 2. Amination Phase Step1->Step2 Step3 3. Cyclization Phase Step2->Step3 Step4 4. Reduction Phase Step3->Step4 Step5 5. Purification & QC Step4->Step5

Step-by-step experimental workflow for reductive cyclization.

Quantitative Data & Method Comparison

The choice of methodology directly impacts the stereochemical yield. The table below summarizes the expected outcomes based on the chosen reductive cyclization pathway.

MethodologySubstrate TypeAmination ReagentReduction ReagentMajor DiastereomerTypical Yield (%)d.e. (%)
Chemoenzymatic 1,5-Diketone ω -TransaminasePd/C, H₂ (1 atm)cis85 - 92> 99
One-Pot Chemical 1,5-DiketoneNH₄OAcNaBH₃CNcis65 - 7580 - 85
Acid-Mediated 6-endo-trig Amine-enoneIntramolecularNaBH(OAc)₃ / TFAtrans70 - 80> 95
Biocatalytic Cascade 1,5-Diketone ω -TransaminaseImine Reductase (IRED)trans75 - 85> 98

Conclusion

The reductive cyclization of 1,5-diketones is a highly robust method for synthesizing 2,6-disubstituted piperidines. By understanding the thermodynamic causality of the cyclic imine intermediate, researchers can rationally select their reduction conditions. Palladium-catalyzed hydrogenation provides near-perfect cis-selectivity due to steric substrate-catalyst interactions, while engineered biocatalysts or rigidified acid-mediated cyclizations are required to access the kinetically favored trans-isomers. Implementing the self-validating steps outlined in these protocols ensures high reproducibility and minimizes downstream purification bottlenecks.

References

  • Simon, R. C., Zepeck, F., & Kroutil, W. (2013). Chemoenzymatic Synthesis of All Four Diastereomers of 2,6-Disubstituted Piperidines through Stereoselective Monoamination of 1,5-Diketones. Chemistry – A European Journal, 19(8), 2859-2865.

  • Fustero, S., et al. (2013). Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. The Journal of Organic Chemistry, 78(6), 2747-2752.

  • Scott, F. J., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. RSC Advances, 8(44), 24698-24705.

Sources

Application Notes and Protocols: 6-Methylpiperidine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

6-Methylpiperidine-2-carboxylic acid (also known as 6-methylpipecolic acid) is a highly privileged, unnatural saturated N-heterocyclic amino acid scaffold[1]. In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a dominant paradigm. The piperidine ring is ubiquitous in FDA-approved drugs, but the specific addition of a methyl group at the C6 position of pipecolic acid introduces profound pharmacological and physicochemical advantages.

The causality behind selecting this specific scaffold lies in conformational restriction . A cyclic molecule naturally seeks the lowest energy conformation. In piperidine systems, the C6-methyl group introduces severe 1,3-diaxial interactions if forced into an axial position. Consequently, the ring is locked into a chair conformation where the methyl group is strictly equatorial[1]. This conformational bias precisely projects the C2-carboxylic acid (and any subsequent amide or ester derivatives) into a highly predictable spatial vector, drastically reducing the entropic penalty upon binding to target proteins. Furthermore, as an unnatural amino acid, it confers absolute resistance to endogenous proteolytic degradation, making it an ideal building block for peptidomimetics and small-molecule therapeutics.

Key Therapeutic Applications

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Derivatives of 6-methylpiperidine-2-carboxylic acid have been successfully utilized in the development of selective S1P1 receptor agonists[2]. S1P1 modulation is a validated mechanism for treating autoimmune diseases (e.g., multiple sclerosis). The 6-methylpipecolic acid core acts as a lipophilic, spatially defined anchor that mimics the amino-alcohol headgroup of endogenous sphingosine, driving receptor internalization and subsequent degradation, which halts lymphocyte egress from lymph nodes.

S1P_Pathway A 6-MePA Derivative (S1P1 Agonist) B S1P1 Receptor Internalization A->B Binds & Activates C Inhibition of Lymphocyte Egress B->C Downregulates surface S1P1 D Immunomodulation (Autoimmune Therapy) C->D Therapeutic Effect

S1P1 receptor modulation pathway by 6-methylpiperidine-2-carboxylic acid derivatives.

TRPA1 Antagonists and Kinase Modulators

The scaffold is also a critical component in TRPA1 antagonists for pain management and asthma[3], as well as Casein Kinase 1 Delta (CK1δ) modulators[4]. In CK1δ modulators, substituting standard morpholine-3-carboxylic acid with 6-methylpiperidine-2-carboxylic acid significantly alters the hydrogen-bond network and increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration required for CNS targets.

Quantitative Data: Physicochemical Profiling

When transitioning from a standard pipecolic acid to a 6-methylated analog, several physicochemical parameters shift. The table below summarizes the typical impact of this modification, guiding rational drug design choices.

ParameterPipecolic Acid (Unsubstituted)6-Methylpipecolic AcidMedicinal Chemistry Implication
Conformational Flexibility High (Ring flipping occurs)Low (Locked chair conformation)Lower entropic penalty upon target binding.
Lipophilicity (cLogP shift) Baseline+0.4 to +0.6Enhanced membrane permeability and BBB crossing.
Steric Hindrance at Nitrogen LowHighIncreased metabolic stability against N-oxidation/dealkylation.
Proteolytic Stability Moderate (Recognized by some enzymes)Absolute (Unnatural steric bulk)Extended plasma half-life for peptidomimetics.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of (2S,6R)-6-Methylpipecolic Acid

To utilize this scaffold, enantiomeric purity is non-negotiable. The following self-validating protocol leverages N-tert-butanesulfinyl imines for absolute stereocontrol[5][6].

Rationale: The chiral N-tert-butanesulfinyl group directs the facial attack of nucleophiles with extreme precision. The bulky tert-butyl group prevents unwanted side reactions and is easily cleaved under mild acidic conditions, preserving the integrity of the newly formed stereocenter.

Step-by-Step Methodology:

  • Imine Condensation: Condense (R)-2-methyl-1-pyrroline with (S)-N-tert-butanesulfinamide using Ti(OEt)₄ (2.0 equiv) in THF at room temperature for 12 hours.

  • Allylation (Barbier Conditions): To the resulting sulfinyl imine, add indium powder (1.5 equiv) and allyl bromide (1.5 equiv) in saturated aqueous NaBr/THF (1:1). Stir at room temperature. Causality: Indium mediates a highly diastereoselective allylation via a chelated transition state, establishing the cis-relationship between the C2 and C6 positions.

  • Ring Expansion/Metathesis: Protect the secondary amine with a Cbz group. Subject the diene intermediate to Ring-Closing Metathesis (RCM) using Grubbs II catalyst (5 mol%) in degassed CH₂Cl₂ at reflux for 4 hours to form the unsaturated piperidine ring.

  • Oxidation & Deprotection: Hydrogenate the double bond using Pd/C (10%) and H₂ (1 atm) in MeOH. Simultaneously, the Cbz group is cleaved. Oxidize the terminal alkene (from the allyl group) to the carboxylic acid using RuCl₃ (cat.) and NaIO₄ in MeCN/H₂O.

  • Validation: Analyze the crude mixture via Chiral HPLC and ¹H NMR. The C2 proton should appear as a double doublet (dd), and NOESY NMR must confirm the 1,3-diaxial relationship (or lack thereof) to validate the cis-2,6-disubstitution pattern.

Synthesis_Workflow S1 Step 1: Imine Formation (N-tert-butanesulfinyl) S2 Step 2: Diastereoselective Allylation (Indium) S1->S2 Chiral Auxiliary S3 Step 3: Ring Closing Metathesis (Grubbs II) S2->S3 Cyclization S4 Step 4: Oxidation & Deprotection S3->S4 Functionalization S5 6-Methylpipecolic Acid (Enantiopure) S4->S5 Final Yield

Asymmetric synthesis workflow of 6-methylpipecolic acid via sulfinyl imines.

Protocol B: Amide Coupling for Peptidomimetic Library Generation

When incorporating 6-methylpiperidine-2-carboxylic acid into a drug candidate, standard coupling reagents (like DCC) often fail due to the steric hindrance of the adjacent piperidine ring and the risk of C2-epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methylpiperidine-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (3.0 equiv) at 0 °C. Causality: HATU is chosen over EDC/HOBt because the 7-aza-1-hydroxybenzotriazole leaving group is highly reactive, overcoming the steric bulk of the C6-methyl group. The reaction is kept at 0 °C initially to suppress oxazolone formation, which is the primary pathway for C2-epimerization.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, brine, and dry over MgSO₄.

  • Quality Control: Run LC-MS. The presence of a single peak with the correct mass validates the absence of epimerization. If a twin peak with identical mass appears, C2-epimerization has occurred, and the base (DIPEA) should be swapped to the more sterically hindered TMP (2,4,6-collidine) in future iterations.

Sources

Application Note: Protocol for the N-Methylation of Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperidine-2-carboxylic acid (pipecolic acid) is a non-proteinogenic cyclic amino acid that serves as a vital building block in the biosynthesis of plant metabolites and the development of pharmaceutical therapeutics[1]. Its N-methylated derivative, 1-methylpiperidine-2-carboxylic acid (N-methylpipecolic acid), is a critical intermediate in the synthesis of complex alkaloids and enantioselective drugs[2].

When designing a synthetic route for the N-methylation of secondary amino acids, chemists must strictly avoid over-alkylation. Traditional direct alkylation using methyl iodide (MeI) often yields an inseparable mixture of tertiary amines and quaternary ammonium salts, alongside unwanted esterification of the carboxylic acid moiety. To achieve absolute chemoselectivity, the Eschweiler-Clarke reaction is the industry standard[3].

Causality of the Eschweiler-Clarke Method: This protocol utilizes aqueous formaldehyde (HCHO) as the methylating agent and formic acid (HCOOH) as the hydride donor. The secondary amine of pipecolic acid condenses with formaldehyde to form an electrophilic iminium ion. Formic acid then reduces this intermediate via a stereospecific hydride transfer, releasing carbon dioxide (CO₂) as the sole gaseous byproduct. Because the resulting tertiary amine cannot form an iminium ion, the reaction strictly halts at the N-methylated stage, entirely precluding the formation of quaternary ammonium salts.

Mechanistic Pathway

Mechanism A Pipecolic Acid (Secondary Amine) C Iminium Ion Intermediate A->C Condensation (-H2O) B Formaldehyde (HCHO) B->C E Hydride Transfer Transition State C->E + HCOOH D Formic Acid (HCOOH) D->E F N-Methylpipecolic Acid (Tertiary Amine) E->F Reduction G CO2 + H2O (Byproducts) E->G Elimination

Eschweiler-Clarke reaction mechanism for the N-methylation of pipecolic acid.

Comparative Analysis of N-Methylation Strategies

Before proceeding to the bench, it is essential to evaluate the Eschweiler-Clarke method against alternative strategies to understand its operational advantages.

Table 1: Quantitative & Qualitative Comparison of N-Methylation Methods
Synthetic StrategyPrimary ReagentsTypical YieldChemoselectivityScalabilityOver-Alkylation Risk
Eschweiler-Clarke Aqueous HCHO, HCOOH80–95%ExcellentHighNone
Transfer Hydrogenation HCHO, HCOOH, Pd/C85–98%ExcellentVery HighNone
Direct Alkylation MeI, Base (e.g., K₂CO₃)30–50%PoorModerateHigh (Quaternary salts)

Experimental Protocol: Eschweiler-Clarke N-Methylation

This self-validating protocol details the synthesis of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride from (S)-piperidine-2-carboxylic acid[3].

Materials & Reagents
  • (S)-Piperidine-2-carboxylic acid (975 mg, 7.56 mmol)

  • Aqueous formaldehyde (37 wt%, 2.0 mL)

  • Formic acid (85-98%, 3.0 mL)

  • Concentrated Hydrochloric acid (37%, 1.0 mL)

  • Absolute ethanol and diethyl ether (for crystallization)

Step-by-Step Methodology
  • Reagent Preparation: To a 25 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the (S)-piperidine-2-carboxylic acid[3].

  • Condensation Initiation: Add the aqueous formaldehyde (2.0 mL). Stir the suspension for 5 minutes at room temperature. Causality: This brief incubation allows the initial condensation to form the iminium ion before the reducing agent is introduced.

  • Reduction & Gas Evolution: Slowly add the formic acid (3.0 mL) dropwise. Causality: The reaction is mildly exothermic. Dropwise addition controls the thermal spike and regulates the initial evolution of CO₂ gas.

  • Reflux: Heat the reaction mixture to 90–100 °C and maintain reflux for 4 to 12 hours. Validation: The reaction is functionally complete when CO₂ bubbling ceases. Verify the complete consumption of the starting material via LC-MS or TLC.

  • Concentration: Cool the mixture to room temperature. Remove excess formaldehyde, formic acid, and water under reduced pressure (rotary evaporation) to yield a viscous syrup.

  • Acidification & Salt Formation: Dissolve the crude residue in 2 mL of purified water, add 1 mL of concentrated HCl, and evaporate the solvent again in vacuo. Causality: The free base of N-methylpipecolic acid is a zwitterion, making it highly soluble in water and difficult to isolate. Converting it to the hydrochloride salt ensures a stable, highly crystalline product.

  • Crystallization: Dissolve the resulting solid in a minimum volume of hot ethanol. Slowly add cold diethyl ether dropwise until the solution becomes slightly turbid. Allow the mixture to stand at 4 °C overnight to induce crystallization.

  • Isolation: Filter the white crystalline solid, wash with cold diethyl ether, and dry under high vacuum to afford pure (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Experimental Workflow

Workflow Step1 Step 1: Reagent Mixing Pipecolic Acid + HCHO + HCOOH Step2 Step 2: Reflux Heat at 90-100 °C for 4-12 hours Step1->Step2 Step3 Step 3: Concentration Remove excess reagents in vacuo Step2->Step3 Step4 Step 4: Acidification Add HCl to form Hydrochloride Salt Step3->Step4 Step5 Step 5: Crystallization Recrystallize from EtOH/Diethyl Ether Step4->Step5

Step-by-step experimental workflow for the synthesis of N-methylpipecolic acid.

Industrial Alternative: Catalytic Reductive Amination

For large-scale manufacturing where heating concentrated formic acid presents a safety hazard, a transfer hydrogenation approach is highly effective[2]. In this modified protocol, pipecolic acid is combined with 10% Palladium on Carbon (Pd/C) and water, heated to 90–95 °C, and treated with formaldehyde and formic acid (acting purely as a hydrogen donor in the presence of the catalyst)[4]. The catalyst is subsequently filtered off through a GF/F pad, and the product is precipitated using acetonitrile[4]. This method operates at ambient pressure and avoids the use of gaseous H₂[2].

References

  • [1] Occurrence of Pipecolic Acid and Pipecolic Acid Betaine in Citrus Genus Plants. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • [4] 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook. 4

  • [3] (S)-1-Methylpiperidine-2-carboxylic acid | 41447-18-1. ChemicalBook. 3

  • [2] (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Benchchem. 2

Sources

Application Notes & Protocols: The Strategic Use of 6-Methylpiperidine-2-carboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 6-methylpiperidine-2-carboxylic acid. It serves as a critical chiral building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). With a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, these notes elucidate the causality behind synthetic strategies, provide detailed, field-proven protocols, and offer insights into analytical characterization and quality control.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors and enzymes. 6-Methylpiperidine-2-carboxylic acid, a substituted derivative of pipecolic acid, is of particular interest due to its defined stereocenters, which are crucial for achieving high potency and selectivity in drug candidates.[2]

Specifically, the (2S,6R) and other stereoisomers of 6-methylpiperidine-2-carboxylic acid have emerged as indispensable intermediates. Their primary application lies in the construction of a new generation of long-acting DPP-4 inhibitors, such as Omarigliptin, which offer improved dosing regimens for patients with type 2 diabetes mellitus.[3][4] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[5][6][7] The precise stereochemical orientation of the methyl and carboxylic acid groups on the piperidine ring is paramount for optimal binding to the DPP-4 enzyme's active site.[8]

Stereoselective Synthesis of the Key Intermediate

Achieving high stereochemical purity is the most critical challenge in the synthesis of 6-methylpiperidine-2-carboxylic acid for pharmaceutical use. Various asymmetric strategies have been developed to control the stereocenters at the C2 and C6 positions.[9] One effective, scalable approach involves an asymmetric alkylation followed by a series of stereocontrolled transformations.[10]

The following workflow outlines a representative synthesis, highlighting the key stages that establish the required stereochemistry.

G cluster_synthesis Synthesis of 6-Methylpiperidine-2-carboxylic Acid Intermediate A Chiral Ni(II) Complex (Glycine Schiff Base) B Asymmetric Alkylation (with 3-chloro-1-propyne) A->B NaOH, DMF -10 °C C Stereoselective Reduction (e.g., Meerwein-Ponndorf-Verley) B->C Intermediate J D Intramolecular Cyclization (e.g., Iodoetherification) C->D Intermediate E E Ring Opening & Final Processing D->E Intermediate F F (2S,6R)-6-methylpiperidine-2-carboxylic acid (Target Intermediate) E->F Intermediate H

Caption: High-level workflow for the asymmetric synthesis of the target intermediate.[10]

Protocol 2.1: Asymmetric α-Alkylation of a Ni(II)-Complexed Glycine Schiff Base

This protocol details a crucial step for setting the initial stereocenter. The use of a chiral nickel(II) complex directs the incoming alkyl group to a specific face of the molecule, ensuring high stereoselectivity.[10]

Materials:

  • Ni(II) complex of the Schiff base of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (Chiral Ligand) and glycine

  • 3-chloro-1-propyne

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Water (deionized)

  • Argon or Nitrogen gas supply

  • Jacketed reaction vessel with overhead stirrer and temperature control

Procedure:

  • Inerting the Vessel: Purge the reaction vessel thoroughly with argon or nitrogen to establish an inert atmosphere.

  • Dissolution: Charge the chiral Ni(II) complex into the vessel and add anhydrous DMF. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to -10 °C using a circulating chiller. It is critical to maintain this temperature to ensure high stereoselectivity.[10]

  • Base Addition: Slowly add a solution of sodium hydroxide. Monitor the temperature closely to prevent any exothermic spikes.

  • Alkylation: Add 3-chloro-1-propyne dropwise over a period of 30-60 minutes, ensuring the internal temperature remains at or below -10 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Quenching & Crystallization: Once the reaction is complete, slowly add deionized water to the reaction mixture. The product will begin to crystallize out of the aqueous media.

  • Isolation: Stir the resulting slurry for 2-4 hours to ensure complete crystallization. Isolate the product by filtration, wash the filter cake with cold water, and dry under vacuum.

Causality: The choice of DMF as a solvent and a low temperature of -10 °C are critical parameters that have been optimized to achieve reproducible high conversion and excellent stereoselectivity for this alkylation step.[10] The rigid, planar structure of the nickel complex effectively shields one face of the glycine enolate, forcing the alkylating agent to approach from the less hindered face.

Application in API Synthesis: Amide Bond Formation

The most common and pivotal application of 6-methylpiperidine-2-carboxylic acid is its coupling with an amine-containing fragment to form a stable amide bond.[11] This reaction is central to the synthesis of numerous DPP-4 inhibitors.

Focus Application: Synthesis of an Omarigliptin Precursor

In the synthesis of Omarigliptin, the carboxylic acid of the piperidine intermediate is coupled with the amine of a highly functionalized pyrazole moiety.[3][4]

G cluster_coupling Amide Coupling Workflow Acid 6-Methylpiperidine-2- carboxylic acid (1.0 eq) (with N-protection, e.g., Boc) Activated Activated Ester Intermediate (e.g., HOAt Ester) Acid->Activated Activation 0 °C, 5-10 min Amine Amine Fragment (1.1 eq) (e.g., pyrazole moiety) Product Coupled Amide Product (API Precursor) Amine->Product Nucleophilic Attack Warm to RT, 2-16 h Reagent Coupling Reagent (1.2 eq) (e.g., HATU, EDC) Reagent->Activated Activation 0 °C, 5-10 min Base Non-nucleophilic Base (2.5 eq) (e.g., DIPEA) Base->Activated Activation 0 °C, 5-10 min Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated Activation 0 °C, 5-10 min Activated->Product Nucleophilic Attack Warm to RT, 2-16 h

Caption: Generalized workflow for the critical amide coupling reaction.

Protocol 3.1: Optimized Amide Coupling using HATU

This protocol describes a robust method for coupling 6-methylpiperidine-2-carboxylic acid with a primary or secondary amine, using HATU, a highly effective coupling reagent known for minimizing the risk of epimerization at the sensitive α-carbon.[12][13]

Materials:

  • N-Boc-6-methylpiperidine-2-carboxylic acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the N-Boc-protected piperidine carboxylic acid (1.0 eq) to a round-bottom flask.

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stirring for Activation: Stir the mixture at 0 °C for 5-10 minutes. This allows for the formation of the highly reactive HOAt ester intermediate.[12]

  • Amine Addition: Add the amine component (1.0-1.2 eq), either neat or as a solution in the reaction solvent, to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with a 5% aqueous NaHCO₃ solution, water, and finally with brine to remove unreacted reagents and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Trustworthiness & Causality:

  • Preventing Epimerization: Epimerization of the stereocenter adjacent to the carboxylic acid is a major risk. HATU is used because it is based on 1-Hydroxy-7-azabenzotriazole (HOAt), which forms a highly reactive activated ester that is less prone to racemization compared to older HOBt-based reagents.[12]

  • Base Selection: A sterically hindered, non-nucleophilic base like DIPEA is chosen over triethylamine (TEA). DIPEA is a poor nucleophile and is less likely to cause side reactions, while effectively scavenging the acid generated during the reaction.[12]

  • Temperature Control: Starting the reaction at 0 °C slows down the rate of enolization, which is the key pathway for epimerization, allowing the amine to couple with the activated ester before racemization can occur.[12]

Analytical Characterization & Quality Control

Rigorous analytical testing is required to ensure the identity, purity, and stereochemical integrity of the 6-methylpiperidine-2-carboxylic acid intermediate.

ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms the chemical structure and connectivity of the molecule.
Purity (Assay) HPLC-UV≥ 98.0%Quantifies the amount of the desired compound relative to impurities.
Mass Verification LC-MSMatches calculated molecular weightConfirms the molecular formula of the compound.[14]
Stereochemical Purity Chiral HPLCEnantiomeric Excess (e.e.) > 99%Crucial for ensuring the biological activity and safety of the final API.
Residual Solvents GC-HSPer ICH Q3C GuidelinesEnsures that process solvents are removed to levels safe for human use.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 6-methylpiperidine-2-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[15][16] Causes skin and eye irritation.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[16][17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Note: Always consult the specific Safety Data Sheet (SDS) for the material before use.[15][16][18]

References

  • Sun, G., Wei, M., Luo, Z., Liu, Y., Chen, Z., & Wang, Z. (2016). An Alternative Scalable Process for the Synthesis of a Key Intermediate of Omarigliptin. Organic Process Research & Development, 20(11), 2074–2079. [Link]

  • Scott, J. D., Williams, H. R., & St-Denis, Y. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 83(7), 3625–3634. [Link]

  • Coldham, I. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799–7803. [Link]

  • Benimelis, D., Choukchou-Braham, N., & Merzouk, A. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), 986–987. [Link]

  • Bishop, B., Bremeyer, N., Cao, Y., Chen, Q., Dunn, R., Kassim, A., Lieberman, D., Moment, A. J., & Sheen, F. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760–1768. [Link]

  • PubChem. (n.d.). (2R,6S)-6-methylpiperidine-2-carboxylic acid. Retrieved from [Link]

  • Scilit. (2015, October 17). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. [Link]

  • ResearchGate. (n.d.). Omarigliptin synthesis via C–H functionalization. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • Amat, M., Hidalgo, J., Llor, N., & Bosch, J. (1997). Enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids (2R,6R)-lupetidine and (2R,6R)-solenopsin A. Tetrahedron: Asymmetry, 8(17), 2959–2966. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Varkhedkar, K., & Vasudevan, J. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1101–1105. [Link]

  • Bower, J. F., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters, 24(25), 4566–4570. [Link]

  • Li, M., & Loidolt, M. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 87(17), 11466–11475. [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Atanasov, A. G., & Atanasova, V. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6537. [Link]

  • Olsson, R., & Sundell, G. (2015). Amide coupling of sterically hindered substrates using acyl fluorides. Organic & Biomolecular Chemistry, 13(47), 11462–11465. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2023). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Bioorganic & Medicinal Chemistry, 82, 117220. [Link]

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Stereoselective Synthesis of Piperidines. Tetrahedron, 59(17), 2953–2989. [Link]

  • Google Patents. (n.d.).
  • Sharma, M., & Bhatia, R. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Expert Opinion on Investigational Drugs, 31(12), 1279–1292. [Link]

  • Avcı, D., Gündüz, H., Tirit, Z., Çelikoğlu, E., & Tirit, B. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Biomolecular Structure & Dynamics, 39(10), 3629–3644. [Link]

  • ResearchGate. (n.d.). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. [Link]

  • Sharma, S., & Singh, R. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 21(1), 21–43. [Link]

  • Kim, J., Lee, J., & Kim, D. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17972–17980. [Link]

  • Medicinal Chemistry. (n.d.). Recent Advances in the Discovery and Development of Dipeptidyl Peptidase-4 Inhibitors for the Treatment of Diabetes. [Link]

  • Ciavardini, V., Cocho, J. A., & la Marca, G. (2021). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-mass spectrometry. Clinica Chimica Acta, 523, 173–180. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in stereoselective synthesis of pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have curated this technical knowledge base to address the critical bottlenecks researchers face during the stereoselective synthesis of L-pipecolic acid (L-PA).

L-PA is a highly valuable non-proteinogenic α-amino acid, serving as a core chiral building block for critical pharmaceuticals, including anesthetics (bupivacaine, ropivacaine) and immunosuppressants (rapamycin, FK506)[1][2]. Whether you are utilizing transition-metal-catalyzed asymmetric hydrogenation or advanced biocatalytic flow cascades, this guide provides the mechanistic reasoning and self-validating protocols required to achieve >99% enantiomeric excess (ee) and high space-time yields.

🔬 Knowledge Base: Methodological Comparison Data

Before troubleshooting, it is crucial to benchmark your current synthetic route against industry standards. The table below summarizes the quantitative performance metrics of the primary stereoselective methodologies.

Synthesis MethodologyCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee)Key AdvantageMajor Limitation
Biocatalytic (Single Enzyme) Engineered Lysine Cyclodeaminase (e-SpLCD)L-Lysine>99%>99%Atom economical; single step[1]Subject to product inhibition in batch
Biocatalytic (Dual Cascade) P5CR + L6DH (Co-immobilized)L-Lysine>99%>99%Redox-neutral; internal cofactor recycling[3]Requires complex enzyme co-immobilization
Asymmetric Hydrogenation Ru/BINAPCyclic Imines / Enamines85-95%87-96%Highly scalable chemical route[4]High H₂ pressure required (up to 50 bar)
Dynamic Kinetic Resolution Ir/SpinPHOXRacemic α,α′-disubstituted cycloketones80-90%Up to 99.9%Resolves multiple stereocenters[5][6]Catalyst synthesis is highly complex

🛠️ Troubleshooting Tickets & FAQs

Ticket #104: Rapid loss of Lysine Cyclodeaminase (LCD) activity during batch scale-up.

User Query: I am using free e-SpLCD to convert L-Lysine to L-PA. At a 50 mM scale in a standard batch reactor, conversion stalls at 60%, and the enzyme precipitates. How do I prevent this?

Root Cause Analysis: The stalling of conversion is driven by two factors: mechanical shear stress causing enzyme denaturation, and product-induced active site inhibition. In a batch system, the localized concentration of L-PA increases over time, shifting the thermodynamic equilibrium and competitively binding the e-SpLCD active site[1].

The Solution: Transition from a batch process to a Continuous Flow Packed-Bed Reactor (PBR) using immobilized enzymes. Immobilizing e-SpLCD on epoxy-functionalized microparticles (e.g., EP400) physically locks the enzyme's tertiary structure, preventing unfolding under shear stress. Furthermore, continuous flow inherently sweeps the L-PA product away from the microenvironment of the active site, bypassing product inhibition and driving the reaction to >99% conversion with a residence time of just 90 minutes[1][7].

Ticket #105: Exorbitant costs associated with NAD⁺/NADH supplementation in cell-free systems.

User Query: We are running a cell-free biocatalytic synthesis, but the stoichiometric requirement for NAD⁺ cofactor is destroying our process economics. Is there a way to bypass this?

Root Cause Analysis: Deamination and subsequent reduction steps in cyclic amino acid synthesis are highly redox-active. If you are using a single-enzyme system that requires a hydride transfer without a coupled regeneration cycle, you are forced to supply expensive cofactors continuously.

The Solution: Implement a Redox-Neutral Bienzymatic Cascade . By coupling a lysine-6-dehydrogenase (L6DH) with a pyrroline-5-carboxylate reductase (P5CR), you create a closed-loop hydride transfer system[3][8]. L6DH oxidizes L-lysine (consuming NAD⁺ and producing NADH), generating the intermediate Δ¹-piperideine-6-carboxylate. P5CR immediately consumes this intermediate and the generated NADH to produce L-PA, regenerating NAD⁺ in the process. This reduces cofactor requirements to purely catalytic amounts.

RedoxCascade Lys L-Lysine L6DH Lysine-6-dehydrogenase (L6DH) Lys->L6DH Int Δ1-Piperideine-6-carboxylate (Intermediate) L6DH->Int Cofactor2 NADH + H+ L6DH->Cofactor2 P5CR Pyrroline-5-carboxylate reductase (P5CR) Int->P5CR PA L-Pipecolic Acid (Product) P5CR->PA Cofactor1 NAD+ P5CR->Cofactor1 Cofactor1->L6DH Cofactor2->P5CR

Redox-neutral bienzymatic cascade demonstrating internal NAD+/NADH cofactor recycling.

Ticket #106: Low enantiomeric excess (ee) during the asymmetric hydrogenation of cyclic imines.

User Query: We are attempting the chemical synthesis of pipecolic acid derivatives via the asymmetric hydrogenation of 2-carboxymethyl-N-methylformate-1,4,5,6-tetrahydropyridine. Our ee is stuck at ~45%.

Root Cause Analysis: Low ee in the hydrogenation of endocyclic imines/enamines usually stems from poor coordination between the substrate's functional groups and the chiral ligand, leading to competing facial attacks by hydrogen.

The Solution: Switch your catalyst system to a highly rigid P,P-chelating ligand framework, such as [RuCl₂((R)-BINAP)] or an Ir/SpinPHOX complex[4][5]. The Ir/SpinPHOX system, in particular, creates a deep, stereodefined chiral pocket that restricts the rotational freedom of the cyclic substrate. Ensure the reaction is run under optimized high pressure (e.g., 50 bar H₂) to accelerate the desired insertion pathway over non-selective background reduction[4].

🧪 Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols. Each step contains built-in analytical checkpoints.

Protocol A: Continuous Flow Biocatalytic Synthesis of L-PA using Immobilized e-SpLCD

This protocol utilizes process intensification to achieve a space-time yield of up to 2.5 g L⁻¹ h⁻¹[3].

  • Enzyme Immobilization: Incubate 25 mg of purified e-SpLCD with 1 g of epoxy-functionalized microparticles (EP400) in 50 mM phosphate buffer (pH 8.0) for 24 hours at 4°C. Validation Check: Assay the supernatant via Bradford assay; unbound protein should be <5%.

  • Reactor Packing: Slurry-pack the functionalized microparticles into a stainless-steel column (e.g., 50 mm × 4.6 mm) to create the Packed-Bed Reactor (PBR).

  • Substrate Preparation: Prepare a 50 mM solution of L-Lysine in 100 mM HEPES buffer (pH 7.5). Add 0.1 mM NAD⁺ to prime the system and ensure long-term operational stability[1].

  • Flow Execution: Connect the substrate reservoir to an HPLC pump. Prime the lines and pump the substrate through the PBR at a highly controlled flow rate of 0.029 mL/min. This specific flow rate ensures a residence time (R.T.) of exactly 90 minutes, which is the kinetically determined sweet spot for full conversion[7].

  • In-line Monitoring & Collection: Route the reactor effluent through an in-line UV/IR spectrometer to monitor the disappearance of the primary amine signal.

  • Product Isolation: Utilize a catch-and-release ion-exchange chromatography strategy (e.g., Dowex 50WX8) to separate L-PA from residual buffer salts[3].

FlowReactor Sub Substrate Reservoir (50 mM L-Lysine) Pump Precision Pump (0.029 mL/min) Sub->Pump PBR Packed-Bed Reactor (Immobilized e-SpLCD) Pump->PBR UV In-line UV/Vis Monitoring PBR->UV Prod Product Collection (>99% L-PA) UV->Prod

Continuous flow packed-bed reactor setup for the scale-up synthesis of L-pipecolic acid.

Protocol B: Ru-Catalyzed Asymmetric Hydrogenation of Tetrahydropyridines

For chemical synthesis routes requiring high-pressure dynamic kinetic resolution[4][6].

  • Catalyst Activation: In an argon-filled glovebox, dissolve 1.0 mol% of [RuCl₂((R)-BINAP)] in anhydrous, degassed dichloromethane (DCM). Stir for 15 minutes until a homogenous solution is achieved.

  • Substrate Loading: Add 1.0 equivalent of the cyclic enamine precursor (e.g., 2-carboxymethyl-N-methylformate-1,4,5,6-tetrahydropyridine) to the catalyst solution[4].

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Seal and purge the vessel three times with ultra-high purity Hydrogen (H₂) gas. Pressurize the vessel to exactly 50 bar H₂.

  • Reaction Execution: Heat the autoclave to 50°C and stir vigorously (1000 rpm) for 24 hours. Causality Note: High agitation is critical to overcome the gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

  • Workup & Validation: Carefully vent the H₂ gas. Concentrate the crude mixture under reduced pressure.

  • Stereochemical Validation: Purify via flash chromatography, then analyze the product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). You should observe an ee of ≥87%[4].

📚 References

  • Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ethz.ch.

  • Cell-free biocatalytic syntheses of L-pipecolic acid: a dual strategy approach and process intensification in flow. rsc.org.

  • Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors | Request PDF. researchgate.net.

  • Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. rsc.org.

  • Enzymatic Synthesis of L-Pipecolic Acid by 1-Piperideine-2-carboxylate Reductase from Pseudomonas putida. tandfonline.com.

  • Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates. acs.org.

  • Chiral ligands designed in China. oup.com.

  • Asymmetric Synthesis of Pipecolic Acid and Derivatives. researcher.life.

Sources

Preventing side reactions in piperidine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers who are struggling to optimize the formation of piperidine rings. Given that piperidines are the most frequent nitrogen heterocycles found in FDA-approved pharmaceuticals, mastering their synthesis is a critical skill in drug development.

The primary challenge in piperidine synthesis is rarely the ring closure itself; rather, it is the prevention of thermodynamic and kinetic side reactions. Issues such as over-alkylation, pyrrolidine misdirection, and catalyst poisoning can ruin yields and severely complicate downstream purification. This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to ensure robust experimental outcomes.

Part 1: Mechanistic Pathways & Common Side Reactions

To troubleshoot effectively, we must first map the logic of the reaction pathways. The diagram below illustrates the three most common synthetic routes to piperidines and the specific side reactions that competitively derail them.

PiperidinePathways Start Starting Materials Sub1 Dicarbonyls + Amine Start->Sub1 Sub2 Pyridine Derivatives Start->Sub2 Sub3 Aliphatic Amines Start->Sub3 Path1 Double Reductive Amination (DRA) Sub1->Path1 Path2 Catalytic Hydrogenation (Thermal/Electro) Sub2->Path2 Path3 C(sp3)-H Amination (Iodine Catalyzed) Sub3->Path3 Prod Piperidine Ring Path1->Prod NaBH3CN / Acidic pH Side1 Side Rxn: Over-alkylation & Polymerization Path1->Side1 Path2->Prod Rh/KB or PtO2 / H2 Side2 Side Rxn: Catalyst Poisoning & Partial Reduction Path2->Side2 Path3->Prod Visible Light / I2 Side3 Side Rxn: Pyrrolidine Formation (1,5-H shift) Path3->Side3

Mechanistic pathways for piperidine synthesis and their associated kinetic/thermodynamic side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: During the intramolecular double reductive amination (DRA) of dicarbonyls, I am observing significant oligomerization and over-alkylation. How do I favor the monomeric piperidine? A1: The causality here lies in the local concentration of the reactive iminium intermediates. Intermolecular condensation outcompetes intramolecular cyclization when the concentration is too high or the reduction rate is too slow [3].

  • Solution:

    • High Dilution Principle: Run the reaction at concentrations below 0.05 M to kinetically favor intramolecular ring closure over intermolecular collisions.

    • Hydride Source Selection: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents selectively reduce iminium ions over aldehydes/ketones at a slightly acidic pH (pH 5-6), preventing the premature reduction of the dicarbonyls before the amine can fully condense.

    • Amine Stoichiometry: Use a primary amine or ammonium formate as the nitrogen source to prevent quaternary ammonium salt formation (over-alkylation).

Q2: I am using catalytic hydrogenation (PtO₂/H₂) to reduce a pyridine derivative. The reaction stalls at the tetrahydropyridine intermediate, and the catalyst seems poisoned. Why? A2: Pyridine reduction is notoriously difficult because the basicity of the resulting piperidine product is significantly higher than that of the starting pyridine. The newly formed piperidine strongly coordinates to the transition metal catalyst, blocking active sites (catalyst poisoning) [4]. Furthermore, partial hydrogenation yields tetrahydropyridines, which are stable intermediates that resist further reduction once the catalyst is deactivated.

  • Solution:

    • Acidic Media: Perform the thermal reaction in glacial acetic acid or add a stoichiometric amount of HCl. Protonating the piperidine product into a pyridinium/piperidinium salt prevents it from coordinating to the catalyst.

    • Electrocatalytic Alternatives: Recent advancements demonstrate that electrocatalytic hydrogenation using a carbon-supported rhodium (Rh/KB) catalyst in an anion-exchange membrane (AEM) electrolyzer can achieve quantitative conversion at ambient temperature and pressure. The Rh(0) surface interacts moderately with piperidine, decreasing the energy required for the rate-determining desorption step, thus avoiding poisoning entirely [2].

Q3: When attempting an intramolecular C(sp³)-H amination to form a piperidine, I almost exclusively get the 5-membered pyrrolidine ring. How can I control the regioselectivity? A3: This is a classic kinetic issue governed by the Hofmann-Löffler-Freytag (HLF) manifold. The 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical to form a pyrrolidine is kinetically favored over the 1,6-HAT required for piperidine formation [1].

  • Solution: To override this innate preference, you must shift from a nitrogen-centered radical mechanism to a free-radical-promoted pathway. Using a homogeneous iodine catalyst (molecular iodine) combined with a terminal oxidant (like NBS) under visible light irradiation generates low amounts of free radicals. This system addresses the weakest C-H bond based on preorganized substitution rather than strict proximity, effectively altering the regioselectivity in favor of the piperidine core [1].

Part 3: Quantitative Data & Catalyst Selection

To streamline your experimental design, consult the matrix below. It summarizes the standard conditions, expected yields, and primary mitigation strategies for the most common piperidine synthesis workflows.

Synthetic MethodCatalyst / Reagent SystemTypical YieldPrimary Side ReactionMitigation Strategy
Double Reductive Amination NaBH₃CN, NH₄⁺HCOO⁻, pH 570–90%OligomerizationHigh dilution (<0.05 M); strict pH control
Pyridine Hydrogenation (Thermal) PtO₂, AcOH, H₂ (50 psi)60–85%Catalyst PoisoningUse strongly acidic solvent to protonate product
Pyridine Hydrogenation (Electro) Rh/KB, AEM electrolyzer95–99%Hydrogen Evolution (HER)Control current density (25 mA/cm²)
C(sp³)-H Amination I₂ (cat.), NBS, Visible Light75–95%Pyrrolidine formationUse I₂/NBS to favor free-radical 1,6-HAT

Part 4: Validated Experimental Protocols

Protocol A: Double Reductive Amination (DRA) for Polyhydroxypiperidines

Objective: Synthesize piperidine iminosugars from 1,5-dicarbonyl sugars without oligomerization[3].

  • Preparation: Dissolve the 1,5-dicarbonyl sugar derivative (1.0 eq) in anhydrous methanol to achieve a strict concentration of 0.02 M. Note: This high dilution is self-validating; if the concentration exceeds 0.05 M, TLC will immediately show polymeric streaking.

  • Amine Addition: Add ammonium formate (10.0 eq) as the nitrogen source. Stir at 0 °C for 30 minutes to allow initial imine/iminium formation.

  • Reduction: Slowly add NaBH₃CN (3.0 eq) in small portions to prevent thermal spikes. Maintain the temperature at 0 °C.

  • Acidification: Add glacial acetic acid dropwise to adjust the pH to ~5.5. This optimizes the reduction of the iminium intermediate while leaving unreacted carbonyls intact.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

Protocol B: Electrocatalytic Hydrogenation of Pyridine to Piperidine

Objective: Achieve quantitative hydrogenation without high-pressure H₂ or transition metal poisoning [2].

  • Cell Setup: Assemble an anion-exchange membrane (AEM) electrolyzer. Use a carbon-supported rhodium (Rh/KB) catalyst deposited on carbon paper as the cathode and an IrO₂/Ti mesh as the anode.

  • Electrolyte Preparation: Prepare a 1.0 M KOH aqueous solution for the anolyte. For the catholyte, use a 0.1 M solution of the pyridine derivative in a suitable aqueous-organic mixture.

  • Electrolysis: Apply a constant current density of 25 mA cm⁻². Maintain the system at ambient temperature (25 °C).

  • Monitoring: Pass the charge until 5 to 9 F mol⁻¹ is reached. The deoxygenated Rh(0) surface will facilitate continuous desorption of the piperidine product, preventing the stalling typically seen in thermal PtO₂ systems.

  • Workup: Extract the catholyte with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the pure piperidine.

References

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light ACS Catalysis URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Journal of the American Chemical Society URL:[Link]

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines Targets in Heterocyclic Systems URL:[Link]

  • Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study Canadian Journal of Chemistry URL:[Link]

Tiagabine Hydrochloride Purification & Recrystallization Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of Tiagabine Hydrochloride —a selective γ-aminobutyric acid (GABA) reuptake inhibitor. This guide is engineered for drug development professionals and analytical chemists who require high-fidelity, reproducible methods for isolating pharmaceutical-grade tiagabine.

Rather than relying on generic crystallization templates, this guide explores the thermodynamic and kinetic causality behind phase-selective recrystallization, ensuring your workflow is a robust, self-validating system.

Workflow Visualization

The following diagram maps the critical decision points in the tiagabine hydrochloride purification process, specifically highlighting the divergence between isolating the monohydrate versus the highly stable anhydrous polymorph.

G Start Crude Tiagabine (Free Base or HCl) Biphasic Biphasic Purification (CH2Cl2 / H2O + NaOH) Start->Biphasic Dissolve & Wash Acidification Acidification (HCl) pH 1.0 - 2.0 Biphasic->Acidification Extract Aqueous Phase Branch Polymorph Selection Acidification->Branch Adjust Conditions Anhydrous Anhydrous Form (>1.3 M HCl, >50°C) Branch->Anhydrous High [HCl], Heat Monohydrate Monohydrate Form (<0.5 M HCl, RT) Branch->Monohydrate Low [HCl], Cool Filtration Filtration & Washing (Ice-cold H2O / Dilute HCl) Anhydrous->Filtration Monohydrate->Filtration Drying Vacuum Drying (<40°C) Filtration->Drying Isolate Crystals

Workflow for the phase-selective recrystallization of Tiagabine HCl.

Core Methodology: Phase-Selective Recrystallization Protocol

To achieve pharmaceutical-grade purity, the protocol utilizes a biphasic extraction followed by a highly controlled aqueous crystallization. This method acts as a self-validating system: the biphasic wash rejects lipophilic impurities [3], while the specific molarity of the aqueous acid strictly dictates the polymorphic outcome[1].

Step-by-Step Procedure

Phase 1: Biphasic Impurity Clearance

  • Dissolution: Suspend crude tiagabine in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and distilled water.

  • Alkaline Wash: Slowly add 4.0 M NaOH under continuous stirring until the solid is entirely dissolved and the aqueous phase reaches a basic pH [3]. Mechanism: This converts tiagabine to its free base, which partitions into the organic CH₂Cl₂ layer, leaving polar reaction byproducts in the aqueous phase.

  • Separation: Allow the phases to separate and collect the organic layer.

Phase 2: Acidification and Polymorph Control 4. Acidification: Cool the organic extract to <25°C using an ice bath. Slowly titrate with 6.0 M HCl until the pH reaches 1.0–2.0 [3]. 5. Aqueous Transfer: The protonated tiagabine hydrochloride will partition into the newly formed aqueous layer. Separate and retain the aqueous phase. 6. Crystallization (Anhydrous Form): To selectively precipitate the thermally stable anhydrous form, adjust the aqueous solution so that the final HCl concentration is ≥ 1.3 M [1]. Heat the solution to >50°C. Crystallization will initiate spontaneously [1]. 7. Crystallization (Monohydrate Form): Alternatively, to isolate the monohydrate form, maintain the HCl concentration at <0.5 M and cool the solution to 0–5°C [2].

Phase 3: Isolation 8. Filtration: Isolate the crystals via vacuum filtration. Wash the filter cake twice with ice-cold purified water or dilute HCl[3]. 9. Drying: Transfer the crystals to a vacuum oven and dry at 30–40°C until a constant weight is achieved [1].

Quantitative Data: Polymorph Characteristics

The thermodynamic stability and physical properties of tiagabine hydrochloride are highly dependent on the crystallization environment. Use the table below to verify your isolated product.

Polymorphic FormRequisite [HCl]Crystallization TempWater Content (Karl Fischer)Characteristic XRPD Peaks (2θ)
Anhydrous Form ≥ 1.3 M> 50 °C< 1.0%6.4, 11.3, 13.0, 18.7, 19.4
Monohydrate Form < 0.5 M0 - 25 °C~ 4.2% (Theoretical)Varies (Ref: US5354760)

Troubleshooting & FAQs

Q1: My recrystallized tiagabine hydrochloride exhibits high moisture content and polymorphic mixing. How do I strictly isolate the anhydrous form? Causality & Solution: Tiagabine HCl is highly prone to forming a monohydrate[2]. The thermodynamic stability of the anhydrous versus monohydrate form is dictated by the water activity and the concentration of hydrochloric acid in the crystallization medium. To exclusively drive the equilibrium toward the anhydrous form, crystallization must occur in an aqueous solution with an HCl concentration of not less than 1.3 M, initiated at temperatures above 50°C [1]. The high chloride ion concentration depresses the water activity, effectively preventing the incorporation of water molecules into the crystal lattice.

Q2: During the initial dissolution of crude tiagabine, I observe significant discoloration and degradation. What causes this, and how can it be mitigated? Causality & Solution: Tiagabine contains a bis(3-methyl-2-thienyl)alkene moiety, which is highly susceptible to oxidative degradation and photolytic cleavage. When exposed to oxygen and light in solution, degradation byproducts rapidly form. Actionable Fix: Always purge your solvents (water, dichloromethane, or ethanol) with an inert gas (e.g., nitrogen or argon) prior to use [4]. Perform the recrystallization in amber glassware or under low-light conditions. For highly sensitive batches, the addition of antioxidants (like ascorbic acid) or complexation with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) has been shown to significantly enhance chemical stability during processing [5].

Q3: Why is a dichloromethane-water biphasic system recommended prior to the final aqueous crystallization? Causality & Solution: Crude tiagabine often contains unreacted alkylating agents and organic-soluble byproducts from the N-alkylation step. A biphasic system leverages the amphoteric nature of tiagabine [3]. By adding NaOH, tiagabine is converted to its free base, which is highly soluble in dichloromethane, leaving polar impurities in the aqueous phase. Subsequent addition of HCl protonates the piperidine nitrogen, driving the newly formed tiagabine hydrochloride into the aqueous phase. This leaves lipophilic impurities permanently trapped in the discarded organic layer, ensuring the final crystallization starts from a highly purified state.

Q4: Can I use organic solvents like acetone or ethyl acetate for recrystallization instead of aqueous HCl? Causality & Solution: Yes, but with significant caveats. Early methods describe crystallizing tiagabine HCl from ethyl acetate, acetone, or isopropanol [2]. However, tiagabine HCl exhibits high solubility in many organic solvents, which can lead to unacceptably low yields upon scale-up. Furthermore, organic solvents can induce the formation of unwanted solvates or amorphous domains. Aqueous HCl crystallization is the industry standard because the high polarity of water rejects lipophilic impurities, while the specific HCl molarity precisely controls the polymorphic outcome with high recovery (>85%) [1].

References

  • United States Patent (19) - Process for producing crystalline anhydrous tiagabine hydrochloride. Googleapis.com.
  • CA2661006A1 - Crystalline and amorphous forms of tiagabine. Google Patents.
  • CN103570703A - Preparation and purifying method of tiagabine hydrochloride. Google Patents.
  • Tiagabine (hydrochloride) Product Information. Cayman Chemical.
  • 2-Hydroxypropyl β-Cyclodextrin: A New Tool for the Improvement of Chemical Stability of Tiagabine HCl. ResearchGate.

Validation & Comparative

1H NMR analysis of 6-methylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: 1H NMR vs. Alternative Modalities for 6-Methylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary

6-Methylpiperidine-2-carboxylic acid hydrochloride (also known as 6-methylpipecolic acid hydrochloride) is a critical non-proteinogenic amino acid building block utilized in peptide synthesis, organocatalysis, and the development of conformationally constrained therapeutics[1]. The presence of two stereocenters (C2 and C6) yields cis and trans diastereomers, which dramatically influence the secondary structure-inducing properties of the resulting peptides.

As a highly polar, aliphatic hydrochloride salt lacking a strong UV chromophore, its analysis presents unique challenges. This guide objectively compares 1H Nuclear Magnetic Resonance (NMR) spectroscopy against Liquid Chromatography-Mass Spectrometry (LC-MS) and Chiral High-Performance Liquid Chromatography (HPLC), providing researchers with a definitive framework for structural validation, diastereomeric resolution, and purity assessment.

The Analytical Challenge & Modality Comparison

Standard reverse-phase HPLC with UV detection is largely ineffective for this molecule due to the poor retention of the polar salt on C18 columns and the absence of a π -conjugated system for UV absorption. Consequently, orthogonal techniques must be employed to build a complete analytical profile.

  • 1H NMR Spectroscopy (The Gold Standard for Structure & dr): Provides direct, non-destructive structural elucidation. By analyzing the 3JHH​ coupling constants, researchers can definitively assign the cis or trans relative stereochemistry[2]. Integration of distinct signals allows for highly accurate diastereomeric ratio (dr) determination without the need for reference standards.

  • LC-MS (HILIC or Derivatization): Essential for confirming the molecular weight ( [M+H]+=144.10 for the free base) and identifying trace organic impurities[3]. However, mass spectrometry cannot easily distinguish between diastereomers unless they are chromatographically resolved using specialized Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

  • Chiral HPLC (with ELSD/CAD): Required for determining the enantiomeric excess (ee) of a specific diastereomer (e.g., (2R, 6S) vs (2S, 6R)). This method requires expensive chiral columns, alternative detectors (Evaporative Light Scattering Detector or Charged Aerosol Detector), and pure reference standards for calibration.

AnalyticalWorkflow Start 6-Methylpiperidine-2-carboxylic acid HCl Sample NMR 1H NMR Spectroscopy (D2O or DMSO-d6) Start->NMR Structure & Diastereomers LCMS LC-MS Analysis (HILIC Column) Start->LCMS Mass & Impurities HPLC Chiral HPLC (ELSD / CAD Detector) Start->HPLC Enantiomeric Purity NMR_Result Diastereomeric Ratio (dr) Relative Stereochemistry Salt Confirmation NMR->NMR_Result LCMS_Result Molecular Weight [M+H]+ Trace Impurity Profiling LCMS->LCMS_Result HPLC_Result Enantiomeric Excess (ee) Requires Chiral Standards HPLC->HPLC_Result

Analytical workflow comparing 1H NMR, LC-MS, and Chiral HPLC for pipecolic acid derivatives.

Mechanistic Insights: 1H NMR Structural Elucidation

The true power of 1H NMR for 6-methylpiperidine-2-carboxylic acid lies in the causality of its spectral features—specifically, the relationship between the piperidine ring conformation and the Karplus equation. This creates a self-validating system where the data inherently proves the structure.

  • Solvent Causality: As a hydrochloride salt, the molecule is highly soluble in Deuterium Oxide ( D2​O )[4]. However, the NH2+​ and COOH protons will rapidly undergo H/D exchange with the solvent, rendering them invisible in the 1H NMR spectrum. If observation of these exchangeable protons is required to confirm the salt state, anhydrous DMSO−d6​ must be used instead.

  • Stereochemical Assignment via J -Coupling: The piperidine ring adopts a stable chair conformation. To minimize 1,3-diaxial steric clashes, the bulky carboxyl group at C2 and the methyl group at C6 prefer equatorial positions.

    • In the cis-isomer: Both substituents are equatorial, forcing the protons at C2 and C6 into axial positions. An axial proton coupling with an adjacent axial proton (on C3 or C5) exhibits a large trans-diaxial coupling constant ( 3Ja,a​≈10−12 Hz)[2]. Observing a large J -value for the C2-H multiplet is self-validating proof of the cis configuration.

    • In the trans-isomer: One substituent must be axial. If C6-methyl is equatorial (meaning C6-H is axial), the C2-carboxyl is forced axial, making the C2-H equatorial. Equatorial protons exhibit only small coupling constants ( 3Je,a​ or 3Je,e​≈2−5 Hz)[1].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Quantitative 1H NMR (qNMR) for dr and Purity Objective: Determine the diastereomeric ratio and structural integrity without relying on external calibration curves.

  • Sample Preparation: Accurately weigh 15.0 mg of 6-methylpiperidine-2-carboxylic acid HCl into a clean glass vial.

  • Internal Standard Addition: Add 5.0 mg of high-purity Maleic Acid (qNMR standard) to act as an internal calibrant.

  • Solvation: Dissolve the mixture in 0.6 mL of D2​O containing 0.05% TSP (Trimethylsilylpropanoic acid) as a chemical shift reference ( δ 0.00 ppm). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the spectrometer (e.g., 400 MHz) to a 30° excitation pulse. Critical Causality Step: Set the relaxation delay ( D1​ ) to at least 15 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required for the integration area to be directly proportional to the molar concentration.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the C6-methyl doublet ( ∼1.25 ppm) for the cis isomer and the corresponding methyl doublet ( ∼1.35 ppm) for the trans isomer. The ratio of these integrals directly yields the diastereomeric ratio (dr).

Protocol 2: Orthogonal LC-MS Analysis (HILIC Method) Objective: Confirm molecular mass and detect trace organic impurities not visible by NMR.

  • Column Selection: Use a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm) to ensure retention of the highly polar salt[3].

  • Mobile Phase: Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte in HILIC mode), ramp to 50% B over 10 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode. Extract the ion chromatogram for m/z 144.1 ( [M+H]+ ).

Quantitative Data & Performance Metrics

Table 1: Comparative Performance of Analytical Modalities for 6-Methylpipecolic Acid HCl

Parameter1H NMR ( D2​O )LC-MS (HILIC/ESI+)Chiral HPLC (ELSD)
Primary Utility Structure, dr, Salt IDMass ID, Impurity profilingEnantiomeric excess (ee)
Stereochemical ID Excellent (via J -coupling)Poor (requires standards)Excellent (requires standards)
Sample Prep Time < 5 minutes15 minutes15 minutes
LOD / LOQ ~1% (10,000 ppm)~0.01% (100 ppm)~0.1% (1,000 ppm)
Need for Standards No (Absolute method)Yes (for quantitation)Yes (Mandatory)

Table 2: Key 1H NMR Diagnostic Signals ( D2​O , 400 MHz)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Diagnostic Value
C6- CH3​ (cis)~1.25Doublet (d)6.5Integration used for dr
C6- CH3​ (trans)~1.35Doublet (d)7.0Integration used for dr
C2- H (cis)~3.60Doublet of doublets (dd)11.5, 3.5Large J confirms axial-axial
C2- H (trans)~3.85Multiplet (m)< 5.0Small J confirms equatorial

(Note: Exact chemical shifts may vary slightly depending on concentration and exact pH of the D2​O solution due to the hydrochloride salt equilibrium).

References[1] Title: A versatile route towards 6-arylpipecolic acids - PMC

Source: nih.gov URL: 4] Title: DL-Pipecolic Acid at BMRB: NMR experiments Source: bmrb.io URL: 3] Title: WO2018021977A1 - Glycine metabolism modulators and uses thereof Source: google.com URL: 2] Title: Piperidines ESI-revised3 - The Royal Society of Chemistry Source: rsc.org URL:

Sources

Comparing cis and trans isomers of 2,6-disubstituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Cis and Trans Isomers of 2,6-Disubstituted Piperidines for Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, allowing for precise three-dimensional positioning of substituents to engage with biological targets. Within this class, 2,6-disubstituted piperidines are of particular interest, as the relative orientation of the two substituents—cis or trans—dramatically influences the molecule's conformation, physicochemical properties, and ultimately, its biological activity.[4]

This guide provides a comprehensive comparison of cis and trans-2,6-disubstituted piperidines, moving from fundamental principles of stereochemical stability to practical methods for their synthesis and characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to make informed decisions when designing, synthesizing, and analyzing these critical pharmacophores.

Part 1: Conformational Analysis and Thermodynamic Stability

The stereochemical fate of a 2,6-disubstituted piperidine is dictated by the energetic balance between its possible chair conformations. Understanding this balance is paramount, as the dominant conformation in a physiological environment determines the molecule's interaction with its target.

The Cis Isomer: A Preference for the Diequatorial State

The cis isomer can, in principle, exist as an equilibrium between two chair conformers: one with both substituents in an axial orientation (diaxial) and one with both in an equatorial orientation (diequatorial). However, the diaxial conformation introduces severe 1,3-diaxial steric strain between the substituents and the axial hydrogens on the ring. Consequently, the equilibrium overwhelmingly favors the diequatorial conformer, where these unfavorable steric interactions are minimized.[5] This inherent stability often makes the cis isomer the thermodynamic product in many synthetic reactions, such as the catalytic hydrogenation of substituted pyridines.[5][6]

Caption: Conformational equilibrium of cis-2,6-disubstituted piperidines.

The Trans Isomer: A Balance of Sterics and Electronic Effects

The trans isomer is conformationally locked, with one substituent forced into an axial position and the other into an equatorial position. From a purely steric perspective, the presence of an axial substituent makes the trans isomer thermodynamically less stable than the cis-diequatorial isomer.[7]

However, this can be modulated by electronic factors, most notably the anomeric effect . This effect becomes significant if a substituent at the 2-position (alpha to the nitrogen) is electronegative (e.g., F, OR, NR2). The anomeric effect describes a stabilizing hyperconjugative interaction between the nitrogen lone pair (n) and the antibonding orbital (σ) of the C2-substituent bond (nN → σC-X).[8] This interaction is maximized when the nitrogen lone pair and the C-X bond are anti-periplanar, a geometry that occurs when the substituent is in the axial position.[9][10] This electronic stabilization can partially or fully offset the steric penalty of the axial group, influencing the overall conformational preference.

Caption: Chair conformation of a trans-2,6-disubstituted piperidine.

Stability Comparison Summary
IsomerPredominant ConformationKey Stability FactorsGeneral Thermodynamic Stability
Cis DiequatorialMinimization of 1,3-diaxial steric strain.Generally more stable
Trans Axial-EquatorialInherent steric strain from the axial substituent. Can be partially stabilized by the anomeric effect if an electronegative group is at C2/C6.Generally less stable

Part 2: Spectroscopic Characterization and Isomer Differentiation

Unambiguous assignment of the cis or trans configuration is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose, with X-ray crystallography providing definitive solid-state confirmation.

¹H and ¹³C NMR Spectroscopy: The Diagnostic Fingerprints

The rigid chair conformations of the piperidine ring give rise to distinct and predictable NMR signatures for the cis and trans isomers.

  • ¹H NMR Analysis: The key lies in the coupling constants (J-values) and chemical shifts of the protons at the C2 and C6 positions.

    • Cis Isomer (Diequatorial Substituents): The protons at C2 and C6 are both in the axial position. They exhibit a large axial-axial (Jax-ax) coupling (typically 8-12 Hz) to one of the C3/C5 protons and a smaller axial-equatorial (Jax-eq) coupling (typically 2-5 Hz) to the other. This results in a characteristic "triplet of doublets" or a complex multiplet with a large width.

    • Trans Isomer (Axial/Equatorial Substituents): One proton (e.g., at C2) is equatorial, while the other (at C6) is axial. The equatorial proton will only show small equatorial-axial and equatorial-equatorial couplings, resulting in a narrower, less resolved signal. The axial proton will display the characteristic large axial-axial coupling. The chemical shifts of the C2-H and C6-H will also be distinct.

    • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can confirm the cis configuration by showing a through-space correlation between the two substituents, which are on the same face of the ring.[4]

  • ¹³C NMR Analysis: The orientation of a substituent directly impacts the chemical shift of the carbon to which it is attached and the adjacent carbons.

    • Gamma-Gauche Effect: An axial substituent causes steric compression with the syn-axial protons at C4 and the N-H/N-R group. This results in a characteristic upfield shift (shielding) of the C2, C4, and C6 carbons compared to the same carbons in the cis-diequatorial isomer. This shielding effect is a reliable indicator of an axial substituent.

Spectroscopic Data Summary
Isomer / ConformationC2-H & C6-H ¹H NMR SignalKey ¹H Coupling ConstantsC2, C4, C6 ¹³C NMR Chemical Shift
Cis (Diequatorial)Broad multiplet, similar chemical shiftsLarge Jax-ax (~8-12 Hz)Downfield (deshielded)
Trans (Axial/Equatorial)Two distinct signals, one broad, one narrowOne proton shows large Jax-axUpfield (shielded) compared to cis
Experimental Protocol: Differentiating Isomers by ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified piperidine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate resolution to observe coupling patterns clearly.

    • Causality: High resolution is essential to accurately measure the J-values, which are the primary basis for stereochemical assignment.

  • Data Analysis:

    • Identify the signals corresponding to the protons at the C2 and C6 positions. These are typically in the range of 2.5-4.5 ppm, depending on the nature of the substituents.

    • Measure the coupling constants for these protons. The presence of a large coupling constant (>8 Hz) is indicative of an axial proton.

    • Decision Point: If both C2-H and C6-H signals are broad and show large axial-axial couplings, the isomer is likely cis. If one is broad with large couplings and the other is narrow with small couplings, the isomer is trans.

  • Validation (Optional but Recommended):

    • Acquire a 2D COSY spectrum to confirm the coupling relationships between protons.

    • Acquire a 2D NOESY or ROESY spectrum. The presence of a cross-peak between the C2 and C6 substituents definitively confirms a cis relationship.

    • Causality: Orthogonal data from 2D NMR experiments provides a self-validating system, increasing the confidence in the stereochemical assignment beyond simple 1D analysis.

Part 3: Strategic Synthesis and Stereochemical Control

The ability to selectively synthesize either the cis or trans isomer is crucial for developing structure-activity relationships (SAR). Synthetic strategies generally exploit either thermodynamic or kinetic control.

Pathways to Cis-2,6-Disubstituted Piperidines

Syntheses targeting the cis isomer often proceed under conditions that allow the reaction to reach thermodynamic equilibrium, favoring the more stable diequatorial product.

  • Catalytic Hydrogenation: The reduction of 2,6-disubstituted pyridines over catalysts like PtO₂ or Pd/C is a robust and common method that overwhelmingly produces the cis isomer.[5][11]

  • Intramolecular Cyclizations: Strategies involving intramolecular Mannich reactions, Michael additions, or reductive aminations can be designed to favor the formation of the six-membered ring in its lowest energy (cis) conformation.[1][12]

  • Palladium-Catalyzed Reactions: Modern cross-coupling methods, such as Pd-catalyzed carboamination, have been developed for the stereoselective synthesis of cis-piperazines and can be adapted for piperidines.[13]

Pathways to Trans-2,6-Disubstituted Piperidines

Accessing the less stable trans isomer requires strategies that circumvent thermodynamic control.

  • Kinetically Controlled Cyclizations: Certain intramolecular Michael-type cyclizations, when performed under specific conditions (e.g., with bulky nitrogen protecting groups), can favor the formation of the trans isomer through a kinetically preferred transition state.[7]

  • Directed Reactions: The introduction of a directing group can steer a reaction's stereochemical outcome. For instance, a hydroxyl group within the precursor can direct the reduction of a 1,2-dehydropiperidine to yield the trans product.[2]

  • Post-Synthetic Epimerization: A powerful strategy involves first synthesizing the readily accessible cis isomer and then epimerizing one of the stereocenters. Methodologies like Beak's α-lithiation and trapping can selectively deprotonate and invert one center to furnish the trans product.[5]

G Start 2,6-Disubstituted Pyridine Cis_Product Cis-2,6-Disubstituted Piperidine (Thermodynamic Product) Start->Cis_Product Catalytic Hydrogenation Trans_Product Trans-2,6-Disubstituted Piperidine (Kinetic Product) Cis_Product->Trans_Product Epimerization Precursor Acyclic Precursor Precursor->Cis_Product Thermodynamic Cyclization Precursor->Trans_Product Kinetic Cyclization / Directed Reduction

Caption: General synthetic strategies for cis and trans isomers.

Part 4: The Impact of Stereochemistry on Biological Function

The rigid spatial arrangement of substituents in cis and trans isomers results in distinct three-dimensional pharmacophores. This structural difference is often the determining factor in a compound's biological activity. The orientation of functional groups dictates the ability to form key interactions—such as hydrogen bonds, ionic bonds, or hydrophobic contacts—with the active site of a protein.

For example, studies on dopamine transport inhibitors have shown that the cis-isomer can be significantly more active than its trans counterpart.[6] Similarly, the configurations of substituents in natural piperidine alkaloids, such as those isolated from poison frogs or fire ants, are critical to their biological effects, including their function as receptor-channel blockers.[2][4][11] Therefore, the selective synthesis and evaluation of both cis and trans isomers is an indispensable part of any drug discovery program targeting this scaffold.

Conclusion

The distinction between cis and trans isomers of 2,6-disubstituted piperidines is far from a trivial stereochemical detail; it is a fundamental driver of molecular conformation, stability, and biological function. The cis isomer, generally preferring a diequatorial conformation, is often the more thermodynamically stable product. In contrast, the trans isomer exists in a higher-energy axial-equatorial state, the synthesis of which requires carefully designed, kinetically controlled strategies. Their differentiation is reliably achieved through NMR spectroscopy, where coupling constants and the gamma-gauche effect provide definitive fingerprints. For any researcher working in drug discovery, a thorough understanding and deliberate control of this stereochemical relationship are essential for the rational design of potent and selective therapeutics.

References

  • V. Gotor, R. Liz, E. Busto. Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. ACS Omega.
  • M. Katsuya, Y. Ouchi, et al. Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Chemical and Pharmaceutical Bulletin. [Link]

  • S. B. Park, H. Kim, et al. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link]

  • F. A. Davis, H. Liu, et al. Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters. [Link]

  • V. P. de Freitas, W. F. da Cunha, et al. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research. [Link]

  • K. M. Goodenough, J. P. Wolfe, et al. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. [Link]

  • J. K. Deeter, G. R. Gilbertson, et al. Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D. The Journal of Organic Chemistry. [Link]

  • T. Honda, M. Namiki, et al. A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Organic & Biomolecular Chemistry. [Link]

  • M. R. Mousavi, S. F. Tayyari, et al. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

  • H. Booth, J. M. Dixon, et al. Experimental studies of the anomeric effect. Part VI. Ring inversion equilibria in cyclohexane, tetrahydropyran and piperidine rings substituted by a carbomethoxy or a cyano group. Tetrahedron. [Link]

  • T. Okada, K. Asano, et al. Construction of trans-2,6-Disubstituted Piperidine Skeleton and Its Application to the Total Synthesis of (−)-Myrtine and trans-Piperidine-Type Poison-Frog Alkaloids. The Journal of Organic Chemistry. [Link]

  • S. B. Park, H. Kim, et al. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Semantic Scholar. [Link]

  • S. K. J. Al-griady. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • S. O. Nilsson, T. A. G. Smith, et al. Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

  • M. R. Mousavi, S. F. Tayyari, et al. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative. New Journal of Chemistry. [Link]

  • J. Monfray, Y. Gelas-Mialhe, et al. Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. The Journal of Organic Chemistry. [Link]

  • S. B. Park, H. Kim, et al. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing. [Link]

  • J. T. Lowe, J. A. Panaretou, et al. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry. [Link]

  • T. Okada, K. Asano, et al. Construction of trans-2,6-Disubstituted Piperidine Skeleton and Its Application to the Total Synthesis of (-)-Myrtine and trans-Piperidine-Type Poison-Frog Alkaloids. ResearchGate. [Link]

  • A. J. A. Cobb, W. R. J. D. Galloway, et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • S. Sethu, S. Krishnan, et al. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • P. Pandey, S. K. Srivastava, et al. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

  • G. C. H. Jones, D. J. Procter, et al. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic Letters. [Link]

  • F. A. Davis, Y. Zhang, et al. Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−). The Journal of Organic Chemistry. [Link]

  • M. G. P. Buffat, P. F. J. Gloor, et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • E. L. Eliel, D. Kandasamy, et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • M. Katsuya, Y. Ouchi, et al. DIVERGENT SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINE ALKALOID, (+)-SPECTALINE BY PALLADIUM-CATALYZED CYCLIZATION. Heterocycles. [Link]

  • E. L. de Oliveira, A. G. S. de Oliveira, et al. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]

  • C. Zhu, Y. Wang, et al. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal. [Link]

  • Y. Tanimoto, M. Tsubogo, et al. Relative Stability of cis- and trans-Hydrindanones. Molecules. [Link]

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Sources

6-Methylpiperidine-2-Carboxylic Acid vs. Proline: A Technical Guide to Peptide Conformation Control

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Peptidomimetic Drug Developers Focus: Conformational restriction, cis/trans isomerization kinetics, and synthetic methodologies.

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptidomimetic drug design. While Proline (Pro) is nature’s primary tool for inducing β -turns and disrupting α -helices, its inherent cis/trans conformational equilibrium can dilute the binding affinity of a drug candidate.

Substituting Proline with 6-methylpiperidine-2-carboxylic acid (6-Me-Pip) —a highly substituted, six-membered homologue—provides a powerful mechanism to artificially lock the preceding amide bond into a cis conformation. This guide objectively compares the structural, thermodynamic, and synthetic profiles of Proline and 6-Me-Pip, providing actionable experimental workflows for researchers seeking to restrict peptide backbone flexibility.

Mechanistic Foundations: The Causality of Conformation

To understand why 6-Me-Pip acts as a conformational lock, we must analyze the steric microenvironment of the peptide bond.

The Proline Baseline

In canonical peptides, the amide bond ( ω angle) overwhelmingly favors the trans conformation ( ω≈180∘ ) to minimize steric clash between adjacent α -carbons. However, because Proline's side chain is cyclized onto its backbone nitrogen (forming a 5-membered pyrrolidine ring), the energy difference between the cis and trans states is drastically reduced[1]. In an unstructured Xaa-Pro sequence, the trans isomer typically dominates (~75-80%), but a significant cis population (~20-25%) remains accessible.

The Pipecolic Acid Expansion

Expanding the 5-membered pyrrolidine ring to a 6-membered piperidine ring yields Pipecolic acid (Pip) . The piperidine ring adopts a chair conformation, which inherently occupies more spatial volume than the relatively flat proline envelope. This increased bulk slightly destabilizes the trans state, shifting the equilibrium further toward the cis conformer (~35-50% cis)[2].

The 6-Methyl Steric Lock

6-methylpiperidine-2-carboxylic acid (6-Me-Pip) introduces a methyl group at the C6 position (adjacent to the nitrogen). This α,α′ -substitution fundamentally alters the steric landscape:

  • In the trans state: The bulky 6-methyl group points directly toward the preceding residue (Xaa), creating severe A(1,3) -allylic-type steric repulsion with the Xaa carbonyl oxygen.

  • In the cis state: The peptide bond rotates 180∘ , orienting the 6-methyl group away from the peptide backbone and into the solvent, effectively relieving the steric strain.

Consequently, 6-Me-Pip acts as a thermodynamic sink, heavily biasing or completely locking the Xaa-(6-Me-Pip) amide bond into the cis conformation[3].

ConformationalLogic Pro Proline (5-membered ring) Minimal steric clash Trans Trans Conformation Favored (~75-80% Trans) Pro->Trans Pip Pipecolic Acid (6-membered ring) Increased steric bulk Mixed Mixed Equilibrium (~50-65% Trans) Pip->Mixed MePip 6-Me-Pipecolic Acid Severe C6-Methyl clash Cis Cis Conformation Locked (>90% Cis) MePip->Cis

Caption: Steric drivers governing the cis/trans amide equilibrium in proline and its homologues.

Quantitative Comparison

The following table synthesizes the physicochemical and structural parameters of these residues, providing a reference for rational peptide design.

ParameterProline (Pro)Pipecolic Acid (Pip)6-Methylpipecolic Acid (6-Me-Pip)
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Piperidine)
Preferred Ring Pucker Envelope / Half-chairChairChair
Typical Cis Fraction 15% – 25%35% – 50%> 90% (Cis-locked)
Isomerization Enthalpy High ( ΔH‡≈20 kcal/mol)Reduced ( ΔH‡≈18 kcal/mol)Highly restricted
SPPS Coupling Difficulty Low (Standard conditions)ModerateVery High (Requires optimized protocols)
Primary Application Natural turns, polyproline helicesEnhanced cis propensityRigidifying bioactive cis-conformations

Self-Validating Experimental Protocols

Working with highly hindered non-canonical amino acids requires deviations from standard workflows. Below are field-proven protocols for the synthesis and conformational validation of 6-Me-Pip containing peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Xaa-(6-Me-Pip)

Causality: The secondary amine of 6-Me-Pip is sterically shielded by both the 6-membered ring and the adjacent methyl group. Standard coupling reagents (e.g., HBTU/DIPEA) will result in incomplete couplings and truncation sequences.

  • Residue Activation: Dissolve 4.0 equivalents of Fmoc-Xaa-OH and 3.9 equivalents of HATU (a highly reactive uronium salt) in minimal DMF.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 4.0 equivalents of HOAt (to stabilize the highly reactive active ester and prevent epimerization).

  • Coupling: Add the activated mixture to the resin containing the N-terminal 6-Me-Pip.

  • Thermal Assistance: Heat the reaction vessel to 60°C using a microwave peptide synthesizer. Allow the coupling to proceed for 60–90 minutes.

  • Validation (Kaiser Test Alternative): Because 6-Me-Pip is a secondary amine, the standard Kaiser test will yield a false negative. Use the Chloranil test to accurately detect the presence of unreacted secondary amines before proceeding to the next deprotection step.

Protocol B: NMR Determination of Cis/Trans Ratios

Causality: The slow timescale of prolyl isomerization allows cis and trans isomers to appear as distinct, quantifiable peaks on an NMR spectrum[4].

  • Sample Preparation: Dissolve the purified peptide in 600 μ L of D2​O or CD3​CN (depending on solubility) to a concentration of 2–5 mM.

  • 1D 1 H NMR Acquisition: Acquire a standard 1D proton spectrum at 298 K. Identify the α -proton ( ) resonances of the preceding Xaa residue. The cis and trans states will present as two distinct sets of peaks.

  • Integration: Integrate the area under the respective peaks. The ratio of the integrals directly yields the cis/trans equilibrium constant ( Keq​ ).

  • 2D ROESY/NOESY Validation: To definitively assign which peak belongs to which isomer, acquire a 2D ROESY spectrum (mixing time ~200-300 ms).

    • Assigning Cis: Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the of residue i (Xaa) and the of residue i+1 (6-Me-Pip).

    • Assigning Trans: Look for a cross-peak between the of residue i and the Hδ/Hϵ (or the 6-methyl protons) of residue i+1 .

NMRWorkflow A Peptide Synthesis (HATU/HOAt, 60°C) B Sample Prep (D2O or CD3CN) A->B C 1D 1H NMR (Identify α-protons) B->C D 2D ROESY/NOESY (Spatial Proximity) C->D E Peak Integration (Extract K_eq) D->E

Caption: Self-validating NMR workflow for determining the cis/trans ratio of synthesized peptides.

Applications in Drug Development

The strategic substitution of Proline with 6-Me-Pip offers several distinct advantages in therapeutic development:

  • Locking Bioactive Conformations: Many G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs) recognize peptides specifically in their cis-amide conformation. By forcing the peptide into this state, 6-Me-Pip reduces the entropic penalty of binding, often resulting in a logarithmic increase in target affinity.

  • Proteolytic Resistance: Endogenous prolyl endopeptidases are highly specific to the canonical pyrrolidine ring of proline. The bulky 6-membered ring and the steric shielding of the 6-methyl group render the Xaa-(6-Me-Pip) bond virtually invisible to these degrading enzymes, drastically increasing the plasma half-life of the peptide therapeutic.

References

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry - ACS Publications.4

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. National Institutes of Health (NIH) / PMC. 1

  • s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides. National Institutes of Health (NIH) / PubMed. 3

Sources

Mass spectrometry analysis of piperidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Piperidine Carboxylic Acid Derivatives

The piperidine ring is a ubiquitous scaffold in a multitude of natural products and pharmaceuticals, valued for its conformational properties and synthetic accessibility.[1][2] When functionalized with a carboxylic acid, these derivatives present unique analytical challenges and opportunities. Their analysis is critical in drug discovery, pharmacokinetic studies, metabolomics, and quality control.[1][3] Mass spectrometry (MS) stands as the premier analytical tool for this class of compounds, offering unparalleled sensitivity and structural specificity.[4][5]

This guide provides a comparative analysis of mass spectrometric techniques for piperidine carboxylic acid derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, empowering researchers to develop and optimize robust analytical strategies.

Part 1: The Ionization Crossroads: Choosing the Right Path

The journey from a neutral molecule to a detectable ion is the most critical step in mass spectrometry. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it reveals an intact molecular ion for molecular weight determination or a rich fragmentation pattern for structural elucidation. For piperidine carboxylic acid derivatives, the selection hinges on the analyte's polarity, volatility, and the ultimate analytical goal.

Soft vs. Hard Ionization: A Tale of Two Energies

Ionization techniques are broadly categorized as "soft" or "hard".[6] Soft ionization methods, like Electrospray Ionization (ESI), impart minimal excess energy, preserving the molecule and primarily generating the intact molecular ion (e.g., [M+H]⁺).[6][7] This is ideal for determining molecular weight and for quantitative studies where the molecular ion is the target precursor for tandem MS. Hard ionization, exemplified by Electron Ionization (EI), uses high-energy electrons that cause extensive fragmentation.[6][8] While this often obliterates the molecular ion, the resulting fragments provide a detailed fingerprint for structural confirmation.[2][9]

Electrospray Ionization (ESI): The Gold Standard for LC-MS

ESI is the dominant technique for analytes in solution, making it perfectly suited for coupling with Liquid Chromatography (LC-MS).[6] It gently transforms dissolved ions into the gas phase, making it ideal for the polar, and often non-volatile, nature of piperidine carboxylic acid derivatives.[10]

  • Mechanism & Causality: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6] Due to the basicity of the piperidine nitrogen, these compounds readily accept a proton in acidic mobile phases, making positive-ion mode ESI ([M+H]⁺) highly efficient.[2]

  • Best For:

    • Quantitative Analysis: ESI's high efficiency and compatibility with LC-MS/MS make it the premier choice for quantifying these derivatives at low concentrations in complex matrices like plasma or tissue extracts.[1][11]

    • Intact Mass Measurement: It reliably produces protonated molecules, allowing for accurate molecular weight determination.[12]

    • Analysis of Polar & Non-Volatile Compounds: It does not require the analyte to be volatile or thermally stable.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach

APCI serves as a valuable alternative to ESI, particularly for less polar and more thermally stable compounds.[6][8]

  • Mechanism & Causality: The sample solution is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge ionizes the solvent molecules, which then transfer a proton to the analyte molecules through gas-phase reactions.[6][7] This process is more effective than ESI for compounds that are less polar and easily volatilized.[8]

  • Best For:

    • Analyzing piperidine derivatives with lower polarity or those that are part of a broader metabolic screen where both polar and non-polar compounds are of interest.[13]

    • Situations where ESI suffers from significant ion suppression from the sample matrix.

Electron Ionization (EI): The Classic Choice for Structural Elucidation via GC-MS

EI is a high-energy, gas-phase technique that requires volatile and thermally stable analytes, making it the standard for Gas Chromatography (GC-MS).[8]

  • Mechanism & Causality: In a vacuum, vaporized analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This forcefully ejects an electron from the molecule, creating a high-energy molecular ion (M⁺•) that rapidly undergoes extensive and reproducible fragmentation.[9]

  • Best For:

    • Structural Confirmation: The predictable fragmentation patterns serve as a chemical fingerprint, allowing for definitive structural identification by matching against spectral libraries.

    • Analysis of Volatile Derivatives: Suitable for smaller, less polar piperidine carboxylic acid derivatives, though often requires a derivatization step to increase volatility.[11]

Comparative Overview of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Soft Ionization, Liquid PhaseSoft Ionization, Gas PhaseHard Ionization, Gas Phase
Typical Ion [M+H]⁺ or [M-H]⁻[M+H]⁺M⁺• (and many fragments)
Coupling LC-MSLC-MSGC-MS
Analyte Polarity High to MediumMedium to LowLow (requires volatility)
Fragmentation Minimal; induced via MS/MSMinimal; some in-sourceExtensive and Reproducible
Primary Use Case Quantitative Analysis, Intact MassAnalysis of Less Polar CompoundsStructural Elucidation
Key Advantage High sensitivity for polar biomolecules.[6]Tolerates higher flow rates and less polar solvents.[6]Provides detailed structural fingerprint.[2]
Key Limitation Susceptible to matrix effects and ion suppression.[11]Analyte must be thermally stable.[8]Often fragments the molecular ion completely.[8]

Part 2: Enhancing Analyzability Through Derivatization

Direct analysis of piperidine carboxylic acids is not always feasible or optimal. The polar carboxylic acid and basic nitrogen can lead to poor chromatographic peak shape on certain columns and low volatility, precluding GC analysis.[11][14] Derivatization is a chemical modification strategy used to overcome these limitations.[15]

Why Derivatize?

  • Increase Volatility for GC-MS: The primary reason for derivatization is to convert the non-volatile carboxylic acid and the polar N-H group into more volatile esters and N-alkyl/N-silyl derivatives suitable for GC.[11][15]

  • Improve Chromatographic Performance: Masking the polar functional groups reduces interactions with active sites on the GC column, leading to sharper, more symmetrical peaks.[11]

  • Enhance Ionization Efficiency: Certain derivatizing agents can introduce moieties that have high proton affinity or are permanently charged, significantly boosting signal intensity in ESI-MS.[16][17][18]

Common Derivatization Strategies
  • For GC-MS Analysis: The goal is to cap all active hydrogens.

    • Alkylation/Esterification: Reagents like propyl chloroformate react with both the carboxylic acid and the amine group in a one-step process, creating a volatile derivative.[19] This is a simple and efficient method for quantifying compounds like pipecolic acid.[19]

    • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at replacing active hydrogens on alcohols, amines, and carboxylic acids with a trimethylsilyl (TMS) group.[15][20]

  • For LC-MS Analysis: The focus is on improving sensitivity.

    • Amidation: Reacting the carboxylic acid with a reagent like N-(4-aminophenyl)piperidine can introduce a basic site with high proton affinity, dramatically increasing signal in positive-ion ESI-MS.[17][18] This has been shown to improve detection limits by over 200-fold for some organic acids.[17]

Experimental Protocol: Propyl Chloroformate Derivatization for GC-MS

This protocol is adapted from a method for the quantitative analysis of pipecolic acid.[19]

  • Sample Preparation: To a 100 µL aqueous sample (e.g., a plant extract) in a microcentrifuge tube, add an internal standard (e.g., norvaline).

  • Reaction: Add 150 µL of isooctane and 50 µL of pyridine. Vortex briefly.

  • Derivatization: Add 20 µL of propyl chloroformate. Vortex vigorously for 1 minute.

  • Neutralization: Add 50 µL of 1M sodium bicarbonate (NaHCO₃) to neutralize the HCl byproduct. Vortex.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Analysis: Transfer the upper organic layer (isooctane), which contains the derivatized analyte, to a GC vial for injection.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Analysis Sample Aqueous Sample + Internal Standard Reagents Add Isooctane, Pyridine, and Propyl Chloroformate Sample->Reagents Step 1 Vortex1 Vortex (1 min) Reagents->Vortex1 Step 2 Neutralize Add NaHCO3 Vortex1->Neutralize Step 3 Vortex2 Vortex Neutralize->Vortex2 Step 4 Centrifuge Centrifuge Vortex2->Centrifuge Step 5 Extract Transfer Organic Layer Centrifuge->Extract Step 6 GCMS Inject into GC-MS Extract->GCMS Step 7

Caption: Workflow for propyl chloroformate derivatization.

Part 3: Interpreting the Fragments: Structural Clues from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. A specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is highly dependent on the molecule's structure.

Characteristic Fragmentation Pathways

The fragmentation of piperidine carboxylic acid derivatives is driven by the charge site (typically the nitrogen) and the inherent stability of the resulting fragments.[2]

  • α-Cleavage (Alpha-Cleavage): This is a hallmark fragmentation pathway for amines, especially under EI conditions.[2] The bond adjacent (alpha) to the nitrogen atom breaks, leading to the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the alpha-carbon is preferentially lost.[2]

  • Neutral Loss from Substituents: In ESI-MS/MS, a common pathway is the neutral loss of small molecules from side chains. For hydroxylated derivatives, the loss of water ([M+H - 18]⁺) is frequently observed.[4][5] For acetylated derivatives, the loss of acetic acid ([M+H - 60]⁺) is a diagnostic fragmentation.[4][5]

  • Ring Fission: The piperidine ring itself can open and fragment, though this often leads to more complex spectra.[2]

  • Carboxylic Acid Group Fragmentation: The carboxylic acid moiety can lose water ([M+H - 18]⁺) or undergo decarboxylation, losing CO₂ (a mass of 44 Da). The loss of the entire carboxyl group as formic acid (HCOOH, 46 Da) is also possible.[21][22]

cluster_main Key Fragmentation Pathways cluster_alpha α-Cleavage cluster_neutral Neutral Loss cluster_cooh Carboxyl Group Precursor [M+H]⁺ Precursor Ion Alpha_Frag Iminium Ion Fragment Precursor->Alpha_Frag Ring-adjacent bond cleavage Neutral_Frag [M+H - X]⁺ (e.g., X = H₂O) Precursor->Neutral_Frag Loss of small molecule from substituent COOH_Frag [M+H - CO₂]⁺ Decarboxylation Precursor->COOH_Frag Loss from -COOH group cluster_sample 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT SPE Solid-Phase Extraction (SPE Cleanup) PPT->SPE Optional Cleanup Inject Inject Extract SPE->Inject Column C18 Reverse-Phase Column Inject->Column Elute Gradient Elution Column->Elute ESI ESI Source (Positive Mode) Elute->ESI MRM MRM Detection (Precursor → Product) ESI->MRM Integrate Integrate Peak Areas (Analyte / IS) MRM->Integrate CalCurve Quantify using Calibration Curve Integrate->CalCurve

Caption: Standard workflow for quantitative LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a robust workflow for the determination of piperidine derivatives in a plasma matrix. [1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical starting point is a 5-minute gradient from 5% B to 95% B.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for each specific compound. The precursor ion is typically the [M+H]⁺, and product ions are determined by infusing the compound and observing its fragmentation.

Typical Quantitative Performance Data

The following table summarizes performance characteristics for a well-developed LC-MS/MS method. [1][3]

Parameter Typical Value
Linearity Range 0.03 - 400 ng/mL (R² > 0.99)
Lower Limit of Quantification (LLOQ) 0.03 ng/mL
Limit of Detection (LOD) 0.01 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%

| Recovery | 85 - 115% |

Example MRM Transitions

This table provides example MRM transitions for common piperidine-containing pharmaceuticals, demonstrating the selection of a precursor and a characteristic product ion. [1]

Compound Precursor Ion (m/z) Product Ion (m/z)
Piperidine 86.1 70.1
Ropivacaine 275.2 126.1
Fentanyl 337.2 188.2

| Haloperidol | 376.2 | 165.1 |

Conclusion

The mass spectrometric analysis of piperidine carboxylic acid derivatives is a multifaceted task where the optimal strategy is dictated by the analytical objective. For quantitative bioanalysis, LC-MS/MS with ESI is the unequivocal standard, offering unmatched sensitivity and selectivity through MRM analysis. For definitive structural elucidation, the detailed fragmentation patterns provided by GC-MS with EI are invaluable, although this often necessitates chemical derivatization to ensure analyte volatility. By understanding the fundamental principles of ionization, the strategic use of derivatization, and the logic of fragmentation, researchers can harness the full power of mass spectrometry to analyze this vital class of compounds with confidence and precision.

References

  • BenchChem. (n.d.). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. doi: 10.1002/bms.1200160187. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Qualitative and quantitative analysis of an alkaloid fraction from Piper longum L. using ultra-high performance liquid chromatography-diode array detector–mass spectrometry. Ovid.
  • Kantharaj, E., et al. (2005). The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. Biomedical Chromatography, 19(3), 245-249. doi: 10.1002/bmc.449. Retrieved from [Link]

  • (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • (n.d.). Ionization Methods in Organic Mass Spectrometry. Harvard University.
  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. doi: 10.1002/rcm.8172. Retrieved from [Link]

  • (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. MDPI.
  • BenchChem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Retrieved from [Link]

  • (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Retrieved from [Link]

  • (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

  • (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • (2025). Ionization Methods in Mass Spectral Analysis. IntechOpen.
  • (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. NSF PAR. Retrieved from [Link]

  • (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Retrieved from [Link]

  • (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. Retrieved from [Link]

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  • (n.d.). Acids: Derivatization for GC Analysis. Wiley Online Library. Retrieved from [Link]

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  • HSC Chemistry & Physics. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • (n.d.). An Introduction to Mass Spectrometry Ionization. Journal of the Association for Laboratory Automation.

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Piperidine vs. Pyrrolidine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the development of new therapeutic agents. Among these, the six-membered piperidine and five-membered pyrrolidine rings are particularly prominent, featured in a vast number of natural products and synthetic drugs.[1][2][3] While structurally similar, the seemingly minor difference of a single methylene unit imparts distinct physicochemical and conformational properties, which in turn can lead to significant variations in biological activity.[4][5]

This guide provides a comparative analysis of the biological activities of piperidine and pyrrolidine derivatives, supported by experimental data. We will delve into their anticancer and antimicrobial properties, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between piperidine and pyrrolidine lies in their ring size, which influences their conformational flexibility, basicity, and lipophilicity. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyPiperidinePyrrolidineSignificance in Drug Design
Structure Six-membered saturated heterocycleFive-membered saturated heterocycleRing size affects bond angles and conformational flexibility.
pKa of Conjugate Acid ~11.22[4]~11.27[4]Both are strongly basic, with pyrrolidine being slightly more so. This can influence salt formation and interactions with biological targets.[4]
logP (Octanol/Water) 0.84[5]0.46[5]Piperidine is slightly more lipophilic, which can impact membrane permeability, solubility, and potential for off-target hydrophobic interactions.[4][5]
Conformational Flexibility More rigid, predominantly adopts a chair conformation.More flexible, with a wider range of accessible conformations ("pseudorotation").[6]Rigidity can be advantageous for high-affinity binding, while flexibility may be necessary for target engagement.[4][5]

The choice between a piperidine and a pyrrolidine scaffold is a strategic one in drug design. Piperidine's rigidity can be exploited to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[7] Conversely, the greater conformational flexibility of pyrrolidine may allow for better adaptation to a binding site.[4][6]

A Comparative Look at Anticancer Activity

Both piperidine and pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with numerous examples showing potent cytotoxicity against a variety of cancer cell lines.[8][9]

Piperidine Derivatives in Oncology

The piperidine ring is a key structural feature in many established and experimental anticancer drugs.[10][11][12] These derivatives exert their effects through diverse mechanisms, including the modulation of critical signaling pathways and induction of apoptosis.[8][11]

A prominent target for piperidine-containing compounds is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[8]

Selected Piperidine Derivatives and their Anticancer Activity (IC50/GI50 in µM):

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[8]
MDA-MB-231Breast (ER-)1.2 ± 0.12[8]
Compound 17aPC3Prostate0.81[8]
MGC803Gastric1.09[8]
MCF-7Breast1.30[8]
Piperidine 16786-0Renal0.4[13]
Pyrrolidine Derivatives in Oncology

Pyrrolidine-based compounds have also emerged as a promising class of anticancer agents.[2][14][15] Their mechanisms of action often involve the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[2][9]

Selected Pyrrolidine Derivatives and their Anticancer Activity (IC50 in µM):

Derivative ClassCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine (1b)HCT1168.5[2]
N-Arylpyrrolidine-2,5-dione (2b)MCF-73.1[2]
Pyrrolidinone-hydrazone (3b)IGR392.5[2]
Thiophen-containing Pyrrolidine (37e)MCF-717[2][6]
HeLa19[2][6]
Pyrrolidone derivativesA549 (Lung)Some < 50[16]

Comparative Antimicrobial Efficacy

The fight against antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and both piperidine and pyrrolidine derivatives have shown considerable promise in this area.[3][17][18]

Piperidine Derivatives as Antimicrobial Agents

Piperidine-containing compounds have been investigated for their activity against a range of bacterial and fungal pathogens.[17][19][20][21]

Antimicrobial Activity of Selected Piperidine Derivatives (MIC in µg/mL):

DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Compound 332-128>51232-64[3]
Compound 532-128>51232-64[3]
2,6 di-substituted piperidine-4-onesome active at 200some active at 100-[20]
Pyrrolidine Derivatives as Antimicrobial Agents

Pyrrolidine derivatives have also demonstrated potent antimicrobial activity, with some compounds exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[18][22][23]

Antimicrobial Activity of Selected Pyrrolidine Derivatives (MIC in µg/mL):

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound 4a323264-12564[18]
Compound 4b323264-12564[18]
Compound 816-64---[18]
Pyrrolidine chalcone (3BP, 3CP, 3DP)0.025---[24]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of piperidine and pyrrolidine derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidine or pyrrolidine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization incubation3->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][18]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the piperidine or pyrrolidine derivatives in a 96-well microtiter plate containing the broth medium.[2]

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).[18]

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.[18]

  • Result Determination: Determine the MIC as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[18]

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum serial_dilution Serial Dilution of Compounds in 96-well Plate prep_inoculum->serial_dilution inoculation Inoculate Wells with Microorganism serial_dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate at 37°C for 18-24h controls->incubation read_results Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_results end End read_results->end

Caption: Workflow for MIC Determination.

Structure-Activity Relationships (SAR)

The biological activity of both piperidine and pyrrolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[14][25][26] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For pyrrolidine derivatives, substitutions at the N1, 3, and 5-positions have been shown to be critical for modulating their antidiabetic and anticancer activities.[14][27] Subtle changes in substitution patterns, electronic properties, and steric factors can significantly impact biological performance.[15] Similarly, for piperidine derivatives, the introduction of chiral centers and specific functional groups can enhance biological activity and selectivity, as well as improve pharmacokinetic properties.[7]

Conclusion

Both piperidine and pyrrolidine scaffolds are privileged structures in drug discovery, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The choice between these two heterocycles is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical properties of the final compound. Piperidine's relative rigidity can be leveraged for high-affinity interactions, while pyrrolidine's flexibility may be advantageous for accommodating different binding pockets. The extensive body of research on their derivatives continues to provide valuable insights for the rational design of future drug candidates. This guide serves as a foundational resource for researchers to navigate the comparative biological activities of these two important classes of molecules.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF. ResearchGate. [Link]

  • Taylor & Francis. (2008). Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Al-Sanea, M. M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • QxMD. (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Read by QxMD. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • PubMed. (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • AIR Unimi. (n.d.). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Semantic Scholar. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. JOCPR. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

  • Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar. [Link]

  • Bentham Science Publishers. (2024). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). The in vitro anticancer activity of pyrrolidone derivatives 2–26... ResearchGate. [Link]

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Unambiguous Determination of Absolute Configuration for Chiral Acids: A Comparative Guide to X-Ray Crystallographic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The determination of absolute configuration is a critical bottleneck in the development of chiral therapeutics. Following the 1[1], regulatory bodies mandate that the absolute stereochemistry of chiral compounds be rigorously established early in drug discovery.

While Single-Crystal X-Ray Diffraction (SC-XRD) remains the undisputed gold standard for this task[2], chiral carboxylic and sulfonic acids present a unique crystallographic challenge: they often consist entirely of "light atoms" (Carbon, Hydrogen, Oxygen, Nitrogen). Because light atoms exhibit negligible anomalous dispersion (resonant scattering) under standard X-ray wavelengths, differentiating between enantiomers becomes statistically ambiguous[3].

This guide objectively compares modern analytical strategies for assigning the absolute configuration of chiral acids, providing a deep dive into the most robust, field-proven methodology: Heavy-Atom Chiral Salt Formation .

Comparative Analysis of Configurational Assignment Strategies

To overcome the "light-atom problem," researchers typically employ one of four strategies. The table below summarizes the causality behind each method's performance, highlighting why certain approaches fail and others succeed.

MethodologyPrinciple of ActionCausality & Best Use CaseLimitations & Risks
Direct SC-XRD (Light Atoms Only) Relies on weak anomalous dispersion of O/N atoms using Cu K α radiation.Best for: Highly crystalline, rigid molecules. Requires high-intensity microfocus Cu sources to amplify the weak Bijvoet differences.Often yields a Flack parameter with high standard uncertainty (>0.1), leading to rejected regulatory submissions[2].
Vibrational Circular Dichroism (VCD) Compares experimental IR/VCD spectra with ab initio DFT calculations.Best for: Liquids or non-crystallizable oils. Causality: Chiral environments absorb left/right circularly polarized IR light differently.Not an absolute method; relies heavily on the accuracy of conformational search algorithms and DFT functional choices.
Covalent Derivatization Chemically couples the acid to a heavy-atom chiral auxiliary (e.g., 4[4]).Best for: Acids that refuse to form stable salts. The covalent bond ensures the heavy atom (e.g., Cl, S) is fixed in the lattice.High Risk: Coupling reagents (e.g., DCC/DMAP) can cause epimerization/racemization at the α -carbon, invalidating the result.
Heavy-Atom Chiral Salt Formation Acid-base reaction with a heavy-atom chiral amine (e.g., (R) -1-(4-bromophenyl)ethylamine).Best for: Most chiral acids. Causality: The heavy atom (Br) provides massive anomalous scattering, while the known amine acts as an internal reference[3].Requires the discovery of a suitable solvent system to grow diffraction-quality crystals.

Mechanistic Deep Dive: The Heavy-Atom Chiral Salt Strategy

As a Senior Application Scientist, I strongly advocate for the Heavy-Atom Chiral Salt Strategy over covalent derivatization. The superiority of this method lies in its physical and chemical causality.

The Physics of Anomalous Dispersion

In X-ray crystallography, absolute configuration is determined by measuring the intensity differences between Friedel pairs (reflections h,k,l and −h,−k,−l ). This difference is quantified by the 3[3]. For a correct absolute structure, the Flack parameter must be ≈0 with a standard uncertainty <0.1 . By introducing a Bromine atom via the amine counterion, we introduce a massive anomalous scattering factor ( Δf′′ ). This dramatically amplifies the intensity differences between Friedel pairs, allowing even standard in-house Mo K α diffractometers to easily distinguish the correct enantiomer[2].

The Chemistry of Self-Validation

Unlike covalent esterification or amidation, salt formation is an instantaneous, room-temperature acid-base reaction. Causality: Because no covalent bonds are broken or formed at the stereocenter, the risk of racemization is mathematically zero. Furthermore, the chiral amine (e.g., (R) -configuration) serves as an internal reference. When the crystal structure is solved, if the amine refines to its known (R) -configuration, the relative configuration of your unknown acid is unambiguously anchored to reality.

Workflow Visualization

Workflow A Chiral Acid (Light Atoms) Target for Absolute Configuration B Add Heavy-Atom Chiral Amine e.g., (R)-1-(4-bromophenyl)ethylamine A->B Equimolar mixing in solvent C Diastereomeric Salt Formation (Acid-Base Reaction) B->C Spontaneous, no racemization D Crystallization (Slow Evaporation / Vapor Diffusion) C->D Isolate single crystals E Single Crystal X-Ray Diffraction (Measure Friedel Pairs) D->E Anomalous dispersion via Br F Absolute Configuration Assigned Flack ≈ 0 & Internal Ref Confirmed E->F Self-validating refinement

Workflow for chiral acid absolute configuration via heavy-atom salt X-ray crystallography.

(Note: Diagram designed for optimal viewing at a maximum width of 760px).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every step includes a built-in check to ensure scientific integrity.

Phase 1: Diastereomeric Salt Formation
  • Preparation: Dissolve 0.1 mmol of the enantiopure light-atom chiral acid in 1.0 mL of a moderately polar solvent (e.g., Isopropanol or Ethyl Acetate).

  • Amine Addition: Add exactly 0.1 mmol of enantiopure (R) -1-(4-bromophenyl)ethylamine.

  • Causality Check: The use of an equimolar ratio prevents the crystallization of unreacted starting materials. The spontaneous proton transfer creates the salt without heating, preserving the stereochemical integrity of the α -carbon.

Phase 2: Crystal Growth (Thermodynamic Control)
  • Method Selection: Use the slow evaporation method. Pierce the cap of the vial with a needle (1-2 small holes).

  • Causality: Rapid precipitation (kinetic control) yields microcrystalline powders unsuitable for SC-XRD. Slow evaporation (thermodynamic control) ensures the orderly packing of the lattice, yielding fewer, but larger, defect-free single crystals.

  • Incubation: Leave undisturbed in a vibration-free environment at 20°C for 3 to 7 days.

Phase 3: SC-XRD Data Collection & Refinement
  • Harvesting: Select a crystal with dimensions roughly 0.1×0.1×0.2 mm. Mount it on a diffractometer equipped with a Mo K α or Cu K α source.

  • Data Collection: Ensure high redundancy (multiplicity > 4) and collect data to a high resolution ( θmax​>25∘ for Mo).

  • Causality: High redundancy is mathematically required to accurately calculate the minute intensity differences between the thousands of Friedel pairs generated by the Bromine atom[3].

Phase 4: Self-Validation & Absolute Structure Assignment

To trust the output, you must validate the refinement parameters:

  • Check the Flack Parameter: It must refine to a value between −0.1 and +0.1 , with a standard uncertainty (e.s.d) of <0.05 . If the Flack parameter is ≈1 , the absolute structure is inverted; instruct the software to invert the model.

  • The Internal Reference Check (Critical): Inspect the refined model of the chiral amine counterion. Does it match the known (R) -configuration you purchased?

    • Validation: If the Flack parameter is 0, AND the amine shows the correct (R) -configuration, the system is internally consistent. The absolute configuration of your unknown acid is now definitively proven and ready for regulatory submission.

References

  • Development of New Stereoisomeric Drugs | FDA (1992)
  • Source: Chirality (H. D. Flack, G. Bernardinelli)
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules Source: NIH / PubMed Central URL
  • Source: NIH / PubMed Central (N. Harada)

Sources

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6-Methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
6-Methylpiperidine-2-carboxylic acid hydrochloride

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